5-(3-nitrophenyl)furan-2-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQLGLUTQIKSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354591 | |
| Record name | 5-(3-nitrophenyl)furan-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658819 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13130-13-7 | |
| Record name | 5-(3-nitrophenyl)furan-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-nitrophenyl)furan-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the synthesis and physicochemical characterization of 5-(3-nitrophenyl)furan-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.
Introduction
Furan-containing compounds are a significant class of heterocycles present in numerous biologically active molecules and natural products. The furan scaffold is a key building block in the development of new therapeutic agents, with derivatives exhibiting a wide range of activities, including antibacterial, antifungal, and anticancer properties[1][2]. The introduction of a nitrophenyl group to the furan ring can further modulate the biological and electronic properties of the molecule. This guide focuses on the meta-substituted isomer, this compound (CAS No. 13130-13-7)[3], providing a comprehensive overview of its synthesis and characterization for researchers in drug discovery and organic synthesis.
Synthesis of this compound
A robust and widely applicable method for the synthesis of 5-arylfuran-2-carboxylic acids is the Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. While a specific detailed protocol for the 3-nitrophenyl derivative is not extensively reported, the synthesis can be reliably performed by adapting the well-established procedure for the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid[4][5]. An alternative synthetic approach is the Meerwein arylation[6][7].
The proposed synthetic pathway involves two main steps:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid to form methyl 5-(3-nitrophenyl)furan-2-carboxylate.
-
Ester Hydrolysis: Basic hydrolysis of the methyl ester to yield the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate (Intermediate)
-
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(3-Nitrophenyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (dry)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
Purge the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add dry 1,4-dioxane to the flask.
-
Add a 2 M aqueous solution of sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Final Product)
-
Materials:
-
Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and partially remove the methanol under reduced pressure.
-
Acidify the aqueous residue to a pH of 3-4 with 1 M HCl, which should result in the precipitation of the product.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product as a solid.
-
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following sections detail the expected and known characterization data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 13130-13-7 | [3][8][9] |
| Molecular Formula | C₁₁H₇NO₅ | [3][10] |
| Molecular Weight | 233.18 g/mol | [3][10] |
| Melting Point | 252-260 °C | [3] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ~13.5 | br s | COOH | Carboxylic acid proton, typically broad and downfield. |
| ~8.6 | t | H-2' (phenyl) | Proton ortho to the nitro group and adjacent to the furan linkage. |
| ~8.3 | dd | H-6' (phenyl) | Proton ortho to the nitro group. |
| ~8.1 | dd | H-4' (phenyl) | Proton para to the nitro group. |
| ~7.8 | t | H-5' (phenyl) | Proton meta to the nitro group. |
| ~7.5 | d | H-3 (furan) | Furan proton adjacent to the carboxylic acid. |
| ~7.4 | d | H-4 (furan) | Furan proton adjacent to the nitrophenyl group. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | C=O |
| ~154 | C-5 (furan) |
| ~148 | C-3' (phenyl) |
| ~146 | C-2 (furan) |
| ~135 | C-1' (phenyl) |
| ~131 | C-5' (phenyl) |
| ~126 | C-6' (phenyl) |
| ~123 | C-4' (phenyl) |
| ~120 | C-2' (phenyl) |
| ~119 | C-3 (furan) |
| ~113 | C-4 (furan) |
3.2.2. Infrared (IR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. An experimental spectrum is available for 5-(3-nitrophenyl)-2-furoic acid.
| Wavenumber (cm⁻¹) | Bond Vibration | Description |
| 3100-2500 | O-H stretch | Broad absorption, characteristic of a carboxylic acid dimer. |
| ~1700 | C=O stretch | Strong, sharp peak for the carboxylic acid carbonyl. |
| ~1530 & ~1350 | N-O stretch | Asymmetric and symmetric stretching of the nitro group. |
| ~1580, ~1470 | C=C stretch | Aromatic furan and phenyl ring vibrations. |
| ~1250 | C-O stretch | Carboxylic acid C-O stretching. |
3.2.3. Mass Spectrometry (MS)
Experimental mass spectrometry data for the target molecule is not available. The expected data is presented below.
| m/z | Assignment |
| 233 | [M]⁺ (Molecular Ion) |
| 216 | [M-OH]⁺ |
| 187 | [M-NO₂]⁺ |
| 159 | [M-NO₂-CO]⁺ |
Characterization Workflow
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GMD - Furan-2-carboxylic acid - InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) [gmd.mpimp-golm.mpg.de]
- 3. 13130-13-7|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 13130-13-7 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Meerwein arylation of furan derivatives | Scilit [scilit.com]
- 8. CAS # 13130-13-7, 5-(3-Nitrophenyl)-2-Furancarboxylic Acid: more information. [ww.chemblink.com]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 5-(3-nitrophenyl)furan-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 5-(3-nitrophenyl)furan-2-carboxylic acid. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted data based on established principles of spectroscopy, alongside a comprehensive experimental protocol for its synthesis.
Core Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on analogous structures and established spectroscopic theory.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.60 | t | ~2.0 | H-2' |
| ~8.35 | ddd | ~8.0, 2.0, 1.0 | H-6' |
| ~8.20 | ddd | ~8.0, 2.0, 1.0 | H-4' |
| ~7.80 | t | ~8.0 | H-5' |
| ~7.50 | d | ~3.7 | H-3 |
| ~7.35 | d | ~3.7 | H-4 |
| ~13.5 (broad s) | s | - | -COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | C-5 |
| ~154.5 | C-2 |
| ~148.5 | C-3' |
| ~146.0 | -COOH |
| ~132.0 | C-1' |
| ~130.5 | C-5' |
| ~125.0 | C-6' |
| ~122.0 | C-4' |
| ~120.0 | C-2' |
| ~114.0 | C-3 |
| ~112.0 | C-4 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| 1710-1680 | C=O stretch (conjugated carboxylic acid) |
| 1530 & 1350 | N-O stretch (nitro group) |
| ~1600, ~1475 | C=C stretch (aromatic rings) |
| ~1250, ~1020 | C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 233.03 | [M]⁺ (Molecular Ion) |
| 216.03 | [M-OH]⁺ |
| 187.03 | [M-NO₂]⁺ |
| 159.04 | [M-COOH-OH]⁺ |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is a Suzuki coupling reaction to form the carbon-carbon bond between the furan and phenyl rings, followed by hydrolysis of the ester.
Protocol: Synthesis of this compound
Step 1: Suzuki Coupling to Synthesize Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromofuran-2-carboxylate (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this, add a base, typically 2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure methyl 5-(3-nitrophenyl)furan-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq).
-
Reaction Conditions: Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
Physical and chemical properties of 5-(3-nitrophenyl)furan-2-carboxylic acid
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(3-nitrophenyl)furan-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's characteristics, potential synthetic routes, and analytical methodologies, presenting data in a structured and accessible format.
Core Compound Properties
This compound, with the CAS number 13130-13-7, is a derivative of furan-2-carboxylic acid featuring a 3-nitrophenyl substituent at the 5-position.[1][2][3] Its chemical structure combines a furan ring, a carboxylic acid functional group, and a nitroaromatic moiety, making it a compound of interest for various chemical and pharmaceutical applications.
Physical and Chemical Data Summary
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₅ | [1][2] |
| Molecular Weight | 233.18 g/mol | [1][2] |
| Melting Point | 252-260 °C | [1] |
| Boiling Point (Predicted) | 450.2 ± 40.0 °C | [1] |
| Density (Predicted) | 1.440 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.88 ± 0.10 | [1] |
| Solubility | Studies on the solubility in propan-2-ol and ethyl acetate have been conducted, suggesting some solubility in organic solvents.[4] Quantitative data is not readily available. The parent compound, furan-2-carboxylic acid, is soluble in water and various organic solvents like methanol, ethanol, and acetone.[5] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, established synthetic methodologies for analogous compounds provide a reliable framework. The most probable synthetic routes are the Suzuki cross-coupling reaction and the Meerwein arylation.
Proposed Synthesis via Suzuki Cross-Coupling
A highly effective method for the synthesis of 5-arylfuran-2-carboxylic acids is the Suzuki cross-coupling reaction.[6] This approach involves the palladium-catalyzed coupling of an aryl boronic acid with a halo-furan derivative. For the synthesis of this compound, this would involve the reaction of methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid, followed by the hydrolysis of the resulting ester.
Experimental Protocol (Adapted from the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid)[6]:
Step 1: Suzuki Coupling to form Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq) and (3-nitrophenyl)boronic acid (1.2-1.5 eq) in a suitable solvent such as 1,4-dioxane.
-
Add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (e.g., 5 mol%).
-
To this mixture, add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) (2.0 eq).
-
The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen) at a temperature of approximately 90 °C and stirred overnight.
-
Upon completion, the reaction is cooled to room temperature, and the catalyst is removed by filtration.
-
The crude product is extracted with an organic solvent like ethyl acetate and purified using flash column chromatography.
Step 2: Hydrolysis to this compound
-
The purified methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.
-
Sodium hydroxide (NaOH) (e.g., 3.0 eq) is added, and the mixture is refluxed for several hours.
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous solution is then acidified with 1 M hydrochloric acid (HCl) to a pH of 3-4, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to yield this compound.
Diagram: General Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis and subsequent characterization of the target compound.
Diagram: Suzuki Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
Alternative Synthesis: Meerwein Arylation
Another potential synthetic route is the Meerwein arylation, which involves the copper-catalyzed reaction of a diazonium salt with an unsaturated compound.[7][8][9] In this case, furan-2-carboxylic acid or its ester could be reacted with the diazonium salt derived from 3-nitroaniline.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the protons of the nitrophenyl ring, and a downfield, often broad, singlet for the carboxylic acid proton (typically >10 ppm). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon (typically in the 160-185 ppm range), as well as the carbons of the furan and nitrophenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹.[10] The presence of the nitro group would also give rise to characteristic strong absorptions for the asymmetric and symmetric N-O stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (233.18 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, furan-containing compounds are known to exhibit a wide range of biological activities.[11] For instance, the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid has been investigated as a potential antitubercular agent targeting iron acquisition in Mycobacterium tuberculosis.[6][12] Further research is required to elucidate any potential biological roles of the 3-nitro isomer.
Conclusion
This compound is a compound with well-defined fundamental properties. While specific experimental data on its synthesis, solubility, and spectral characteristics are not extensively published, reliable predictions and synthetic strategies can be derived from analogous compounds. This guide provides a solid foundation for researchers and drug development professionals to build upon for the synthesis, characterization, and further investigation of this molecule. The provided experimental framework, based on the robust Suzuki cross-coupling reaction, offers a clear path for its preparation in a laboratory setting. Future studies are needed to explore its quantitative solubility, confirm its spectral properties, and investigate its potential biological activities.
References
- 1. 5-(3-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 5-(3-Nitrophenyl)-2-furoic acid - Amerigo Scientific [amerigoscientific.com]
- 3. 13130-13-7|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
A Technical Guide to the Crystal Structure Analysis of 5-(Aryl)furan-2-carboxylic Acids: A Case Study of 5-(4-nitrophenyl)furan-2-carboxylic acid
Disclaimer: As of this writing, a detailed, publicly accessible crystal structure analysis for 5-(3-nitrophenyl)furan-2-carboxylic acid could not be located. This technical guide will, therefore, present a comprehensive analysis of the closely related isomer, 5-(4-nitrophenyl)furan-2-carboxylic acid , as a representative case study. The methodologies and data presentation are directly analogous to what would be expected for the 3-nitro isomer.
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the crystallographic analysis, experimental protocols, and potential biological relevance of this class of compounds.
Introduction
The 5-phenyl-furan-2-carboxylic acid scaffold is a subject of growing interest in medicinal chemistry. These compounds have emerged as a promising class of innovative therapeutics.[1] Notably, they have been investigated as potential antitubercular agents that target iron acquisition in mycobacterial species.[1][2] The furan scaffold is a common feature in a variety of antitubercular drugs.[1]
The determination of the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for understanding their structure-activity relationships, guiding further drug design and development. Despite their potential, obtaining high-quality crystals of 5-phenyl-furan-2-carboxylic acids can be challenging due to their limited solubility, which often leads to rapid precipitation rather than the ordered arrangement required for a crystal lattice.[1]
This document details the successful crystal structure analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid, which was obtained opportunistically during co-crystallization experiments.[1][2]
Data Presentation
The crystallographic data for 5-(4-nitrophenyl)furan-2-carboxylic acid provides a wealth of quantitative information about its solid-state structure.
Table 1: Crystallographic Data and Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₁H₇NO₅ |
| Formula Weight | 233.18 |
| Temperature | 100 K |
| Wavelength | 0.8732 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 7.989(2) Å |
| b | 11.531(2) Å |
| c | 22.253(4) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2048.2(7) ų |
| Z | 8 |
| Density (calculated) | 1.512 Mg/m³ |
| Absorption Coefficient | 0.122 mm⁻¹ |
| F(000) | 960 |
| Crystal Size | Not Reported |
| Theta Range for Data | 3.46 to 39.67° |
| Reflections Collected | 19416 |
| Independent Reflections | 4806 [R(int) = 0.0612] |
| Completeness to Theta | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Params | 4806 / 0 / 337 |
| Goodness-of-fit on F² | 1.058 |
| Final R indices [I>2σ(I)] | R₁ = 0.0469, wR₂ = 0.1118 |
| R indices (all data) | R₁ = 0.0571, wR₂ = 0.1186 |
| Largest Diff. Peak/Hole | 0.28 and -0.27 e.Å⁻³ |
Data sourced from the study by Mori et al., which notes that the asymmetric unit contains two crystallographically independent molecules of 5-(4-nitrophenyl)furan-2-carboxylic acid, along with two water molecules and an ammonium ion.[1]
Table 2: Selected Torsion Angles
The planarity of the molecule is a key structural feature. The angle between the mean planes of the furan and phenyl rings is 4.1(1)° for one independent molecule and 6.1(1)° for the other.[2]
| Torsion Angle | Value (°) |
| C4-C5-C6-C7 | 3.7(4) |
| C8-C9-N1-O4 | 13.5(3) |
These values correspond to one of the two crystallographically independent molecules in the asymmetric unit.[1]
Table 3: Hydrogen Bond Geometry
A complex network of hydrogen bonds contributes to the stability of the crystal lattice.
| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| O3—H3A···O2W | 0.84 | 1.81 | 2.645(3) | 171 |
| O3A—H3B···O1W | 0.84 | 1.83 | 2.671(3) | 179 |
| O1W—H1WA···O5A | 0.85 | 2.01 | 2.853(3) | 172 |
| O1W—H1WB···O4 | 0.85 | 2.08 | 2.894(3) | 161 |
| O2W—H2WA···O2 | 0.85 | 2.13 | 2.899(3) | 151 |
| O2W—H2WB···O5 | 0.85 | 1.99 | 2.825(3) | 167 |
| N1W—H1WD···O1 | 0.89 | 1.95 | 2.836(3) | 172 |
D = Donor, A = Acceptor. Data extracted from the published analysis.[1]
Experimental Protocols
Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid
The synthesis is a two-step process involving a Suzuki coupling followed by hydrolysis.[1]
Step 1: Suzuki Coupling to form Methyl 5-(4-nitrophenyl)furan-2-carboxylate
-
In a reaction vessel under a nitrogen atmosphere, dissolve methyl 5-bromofuran-2-carboxylate (1.2 mmol), (4-nitrophenyl)boronic acid (1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry 1,4-dioxane (10 mL).[1]
-
Add a 2 M aqueous solution of Na₂CO₃ (2.4 mmol).[1]
-
Stir the resulting mixture overnight at 90 °C.[1]
-
After the reaction is complete, cool the solution to room temperature and filter it through a celite pad.[1]
-
Dilute the filtrate with water and perform an extraction with ethyl acetate (3 x 4 mL).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Step 2: Hydrolysis to form 5-(4-nitrophenyl)furan-2-carboxylic acid
-
Dissolve the methyl 5-(4-nitrophenyl)furan-2-carboxylate (0.2 mmol) in a 2:1 mixture of H₂O (2.6 mL) and MeOH (1.3 mL).[1]
-
Add NaOH (0.6 mmol) to the solution.[1]
-
Stir the reaction mixture at reflux for 3 hours.[1]
-
Partially concentrate the mixture in vacuo to remove the solvent.[1]
-
Adjust the pH to 3–4 by adding 1 M HCl.[1]
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).[1]
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the final product as a yellow solid.[1]
Single Crystal Growth
The single crystal of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained unexpectedly during co-crystallization experiments intended to study its interaction with a protein target, MbtI from M. tuberculosis.[1] This highlights an opportunistic method of crystal growth where the ligand crystallizes from the experimental setup. For targeted crystallization, one would typically employ techniques such as slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent or solvent system.
X-ray Diffraction, Structure Solution, and Refinement
The following protocol is based on the data collection performed at a synchrotron source.[1]
-
Crystal Mounting and Cryo-protection: The collected crystal was cryoprotected using parathion oil before being frozen in liquid nitrogen.[1] Data was collected at 100 K.[1]
-
Data Collection: Diffraction data were acquired at the European Synchrotron Radiation Facility (ESRF).[1] A focused microbeam with a fixed energy and a high-performance detector were used.[1]
-
Data Processing: The diffraction data were processed using software such as XDS to integrate the raw diffraction images and generate a reflection file (e.g., XDS_ASCII.HKL).[1]
-
Structure Solution: The crystal structure was solved by direct methods using a program like SIR-2019.[1] This involves using the intensities of the reflections to determine the initial phases and generate an initial electron density map.
-
Structure Refinement: The initial structural model was refined through iterative cycles of full-matrix least-squares refinement on F₀² using a program suite such as SHELXL within a graphical interface like WinGX.[1] This process refines the atomic positions, displacement parameters, and other structural details to improve the agreement between the calculated and observed diffraction data.
-
Analysis and Validation: The final structure was analyzed and validated using software such as PARST, Mogul, and Mercury to check for geometric consistency and analyze intermolecular interactions.[1]
Visualization of Workflows and Pathways
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the logical flow from chemical synthesis to the final, validated crystal structure.
Caption: Experimental workflow for crystal structure analysis.
Hypothetical Signaling Pathway for Furan Derivatives
Given that various furan derivatives have demonstrated potential as anticancer agents, a plausible mechanism of action could involve the inhibition of key cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 5-(3-nitrophenyl)furan-2-carboxylic Acid
This technical guide provides an in-depth overview of the solubility characteristics of 5-(3-nitrophenyl)furan-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility through detailed experimental protocols and expected qualitative behavior based on related compounds.
Introduction and Qualitative Solubility Profile
This compound belongs to the class of 5-phenyl-furan-2-carboxylic acids. Generally, compounds in this class exhibit limited solubility in both aqueous and organic solvents. This characteristic can present challenges in processes such as crystallization and formulation.[1] The parent compound, 2-furoic acid, is reported to be soluble in water, methanol, ethanol, and acetone, with its solubility being pH-dependent.[2] The introduction of the nonpolar 3-nitrophenyl group is expected to decrease its solubility in polar solvents like water and increase its solubility in organic solvents to some extent. The carboxylic acid moiety suggests that the solubility of this compound will be significantly influenced by pH, with increased solubility in alkaline solutions due to the formation of the carboxylate salt.
Experimental Protocol for Quantitative Solubility Determination
To ascertain the precise solubility of this compound in various solvents, a standardized experimental protocol is necessary. The following details a robust method for generating quantitative solubility data.
Materials and Equipment
-
This compound (solid)
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, 5% NaOH solution, 5% NaHCO3 solution, 5% HCl solution)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
pH meter
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.
-
Dilute the collected supernatant samples with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC and record the peak areas.
-
Calculate the concentration of the solute in the supernatant using the calibration curve.
-
-
Data Reporting:
-
Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
The following diagram illustrates the experimental workflow for determining the quantitative solubility of the compound.
Data Presentation
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Ethyl Acetate | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined |
| 5% NaOH (aq) | Data to be determined | Data to be determined |
| 5% NaHCO3 (aq) | Data to be determined | Data to be determined |
| 5% HCl (aq) | Data to be determined | Data to be determined |
Logical Flow for Qualitative Solubility Classification
A preliminary qualitative assessment of solubility can be performed to classify the compound based on its acidic/basic properties. This can guide the selection of appropriate solvents for quantitative analysis.
Based on the structure of this compound, it is expected to be insoluble in water, soluble in 5% NaOH and 5% NaHCO3, classifying it as a strong organic acid.
Conclusion
While quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for its determination. The provided experimental protocol offers a reliable method for generating this crucial data, which is invaluable for applications in drug development, formulation, and chemical synthesis. The qualitative predictions based on its chemical structure serve as a useful starting point for solvent selection and experimental design.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-(3-nitrophenyl)furan-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(3-nitrophenyl)furan-2-carboxylic acid is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. An understanding of its thermal stability and decomposition profile is critical for determining safe handling, storage, and processing conditions, as well as for predicting its shelf-life and compatibility with other substances in pharmaceutical formulations. This technical guide provides a comprehensive overview of the plausible thermal behavior of this compound, detailed experimental protocols for its analysis, and a hypothetical decomposition pathway.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₇NO₅ |
| Molecular Weight | 233.18 g/mol |
| Appearance | Expected to be a crystalline solid |
| CAS Number | 13130-13-7 |
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of this compound.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and exothermic decomposition events.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information on decomposition temperatures and the kinetics of mass loss.
The following tables summarize the expected quantitative data from DSC and TGA analyses, based on studies of nitrobenzoic acids.[1] These values are hypothetical and would need to be confirmed by experimental analysis.
Table 1: Hypothetical DSC Data for this compound
| Heating Rate (°C/min) | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Enthalpy of Decomposition (ΔH_d, J/g) |
| 1.0 | 260.5 | 275.2 | -450.8 |
| 2.0 | 265.1 | 280.3 | -465.2 |
| 5.0 | 272.3 | 288.9 | -480.1 |
| 10.0 | 280.5 | 297.6 | -495.7 |
Table 2: Hypothetical TGA Data for this compound
| Heating Rate (°C/min) | Onset Decomposition Temp (°C) | Temperature at 5% Mass Loss (°C) | Temperature at 50% Mass Loss (°C) | Residual Mass at 400°C (%) |
| 1.0 | 255.3 | 262.1 | 285.4 | 35.2 |
| 2.0 | 260.8 | 268.3 | 291.7 | 34.8 |
| 5.0 | 268.9 | 275.4 | 300.2 | 34.1 |
| 10.0 | 277.1 | 283.6 | 310.5 | 33.5 |
Experimental Protocols
The following are detailed methodologies for conducting DSC and TGA experiments to determine the thermal stability of this compound.[1][2][3]
-
Instrument: A calibrated DSC instrument (e.g., Mettler Toledo DSC 3) is used.
-
Sample Preparation: A small amount of the sample (3.5 ± 0.1 mg) is accurately weighed and hermetically sealed in a high-pressure resistant gold-plated crucible.
-
Reference: An empty, sealed crucible is used as a reference.
-
Atmosphere: The experiment is conducted under a continuous flow of high-purity nitrogen at a rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program: The sample is heated from 30°C to 400°C at various heating rates (e.g., 1, 2, 5, and 10 °C/min).
-
Data Analysis: The DSC thermogram is analyzed to determine the onset and peak temperatures of any thermal events (melting, decomposition) and to calculate the enthalpy of these transitions by integrating the peak area.
-
Instrument: A calibrated TGA instrument (e.g., Mettler Toledo TGA 2) is used.
-
Sample Preparation: A small, accurately weighed sample (3.5 ± 0.2 mg) is placed in an open alumina crucible.
-
Atmosphere: The analysis is performed under a dynamic nitrogen atmosphere with a flow rate of 50 mL/min.
-
Temperature Program: The sample is heated from 30°C to 400°C at various heating rates (e.g., 1, 2, 5, and 10 °C/min).
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, temperatures at specific mass loss percentages, and the residual mass.
Visualizations
The following diagram illustrates the general workflow for the thermal analysis of this compound.
The thermal decomposition of this compound is likely to be a complex process involving multiple steps. Based on the known decomposition of related structures, a plausible pathway could involve initial decarboxylation followed by the breakdown of the nitrophenyl furan structure.[4][5] The nitro group is a high-energy functional group, and its decomposition can be autocatalytic.
Conclusion
While direct experimental data for this compound is needed for a definitive characterization, this guide provides a robust framework for understanding its likely thermal behavior. The compound is expected to be stable at ambient temperatures but will undergo exothermic decomposition at elevated temperatures, likely commencing with decarboxylation. The provided experimental protocols offer a standardized approach for obtaining the necessary empirical data to ensure the safe and effective use of this compound in research and development.
References
A Technical Guide to the Quantum Chemical Analysis of 5-(3-nitrophenyl)furan-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of 5-(3-nitrophenyl)furan-2-carboxylic acid. This molecule, a member of the nitrophenylfuran class, is of significant interest in medicinal chemistry and drug development due to the established biological activities of related compounds. Understanding its structural, electronic, and spectroscopic properties at a quantum-mechanical level is crucial for elucidating its mechanism of action, predicting its reactivity, and guiding the design of novel therapeutic agents.
Core Computational Methodologies
The primary tool for the in silico analysis of molecules like this compound is Density Functional Theory (DFT). DFT offers a favorable balance between computational accuracy and efficiency, making it a cornerstone of modern computational chemistry.
A typical computational workflow for analyzing this molecule would involve the following steps:
Experimental Protocols: Computational Details
A robust computational study of this compound would typically employ the following protocol:
-
Software: The Gaussian suite of programs is a widely used tool for such calculations.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is a common choice that provides reliable results for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended to ensure a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and systems with lone pairs.
-
Solvent Effects: To simulate a more realistic biological environment, the polarizable continuum model (PCM) can be used to incorporate the effects of a solvent, such as water or ethanol.
-
Geometry Optimization: The initial structure of the molecule is optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Property Calculations: Various electronic properties are then calculated from the optimized geometry, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
Data Presentation: Predicted Molecular Properties
The following tables summarize the types of quantitative data that would be generated from a comprehensive quantum chemical study of this compound. For illustrative purposes, some data from the experimentally characterized isomer, 5-(4-nitrophenyl)furan-2-carboxylic acid, is included for comparison where available.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Furan Ring | |||
| C1-C2 | Calculated Value | ||
| C2-O1 | Calculated Value | ||
| O1-C5 | Calculated Value | ||
| C4-C5 | Calculated Value | ||
| C1-C4 | Calculated Value | ||
| Carboxylic Acid Group | |||
| C1-C6 | Calculated Value | ||
| C6-O2 | Calculated Value | ||
| C6-O3 | Calculated Value | ||
| O3-H1 | Calculated Value | ||
| Nitrophenyl Group | |||
| C5-C7 | Calculated Value | ||
| C7-C8 | Calculated Value | ||
| C8-C9 | Calculated Value | ||
| C9-N1 | Calculated Value | ||
| N1-O4 | Calculated Value | ||
| N1-O5 | Calculated Value | ||
| Inter-ring Angles | |||
| Furan-Phenyl Dihedral | Calculated Value | ||
| 5-(4-nitrophenyl)furan-2-carboxylic acid (Experimental) | 4.1(1)° / 6.1(1)°[1] |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | Calculated Value | Typical: ~3000 | Typical: ~3000 |
| C=O stretch (Carboxylic Acid) | Calculated Value | Typical: ~1700 | Typical: ~1700 |
| NO₂ asymmetric stretch | Calculated Value | Typical: ~1550 | Typical: ~1550 |
| NO₂ symmetric stretch | Calculated Value | Typical: ~1350 | Typical: ~1350 |
| C-O stretch (Furan) | Calculated Value | Typical: ~1250 | Typical: ~1250 |
| Phenyl ring C-C stretch | Calculated Value | Typical: ~1600, 1500 | Typical: ~1600, 1500 |
| Furan ring C-C stretch | Calculated Value | Typical: ~1580, 1480 | Typical: ~1580, 1480 |
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Energy Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
| Ionization Potential (eV) | Calculated Value |
| Electron Affinity (eV) | Calculated Value |
Visualization of Molecular Properties
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.
For this compound, the most negative potential (red regions) is expected to be localized on the oxygen atoms of the carboxylic acid and nitro groups, indicating their susceptibility to electrophilic attack. The most positive potential (blue regions) would likely be found around the hydrogen atom of the carboxylic acid group, making it a site for nucleophilic attack.
Conclusion and Future Directions
Quantum chemical calculations provide a powerful framework for the detailed characterization of this compound at the molecular level. While this guide outlines the standard theoretical procedures, a dedicated computational study is necessary to generate the specific quantitative data for this molecule. Such a study would provide invaluable insights for medicinal chemists and drug developers, enabling a more rational approach to the design of novel therapeutics based on the nitrophenylfuran scaffold. The comparison of theoretical data with experimental results, where available, is crucial for validating the computational models and enhancing their predictive power.
References
Potential Biological Activities of Nitrophenylfuran Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylfuran derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Characterized by a furan ring substituted with a nitro group and a phenyl moiety, these compounds have shown promise as antimicrobial, anticancer, and enzyme-inhibiting agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive cytotoxic intermediates. This technical guide provides a comprehensive overview of the biological activities of nitrophenylfuran derivatives, focusing on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Antimicrobial Activity
Nitrophenylfuran derivatives have been extensively studied for their potent antimicrobial effects against a wide range of pathogenic bacteria and fungi. The core mechanism of their antibacterial action involves the reduction of the nitro group by bacterial nitroreductases, generating reactive intermediates that can damage cellular macromolecules, including DNA, RNA, and proteins.[1] This multi-targeted approach is believed to contribute to their efficacy and lower incidence of resistance development.[2]
Quantitative Antimicrobial Data
The antimicrobial potency of nitrophenylfuran derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Compound/Hybrid | Target Organism | MIC (µg/mL) | Reference |
| 5-Nitrofuran-Isatin Hybrids | Hybrid 5 | Staphylococcus aureus (MRSA) | 8 | [3] |
| Hybrid 6 | Staphylococcus aureus (MRSA) | 1 | [3] | |
| 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | Compound 2c,h | ESKAPE Pathogens | Varies | [4] |
| Nitrofuran Derivatives | Furazidin | Escherichia coli | MIC50: 8, MIC90: 64 | [5] |
| Nitrofurantoin | Escherichia coli | MIC50: 16, MIC90: 128 | [5] | |
| Functionalized 5-nitrofurans | Compound 1 (OH-FZD) | Staphylococcus aureus | 1.5625 | [6] |
| Compound 18 (Me-NFT) | Escherichia coli | Lower than NFT | [6] |
Anticancer Activity
Recent research has highlighted the potential of nitrophenylfuran derivatives as effective anticancer agents. Their cytotoxic effects against various cancer cell lines are often attributed to their ability to induce programmed cell death, or apoptosis.
Mechanism of Anticancer Action: Induction of Apoptosis
Several studies have elucidated that nitrophenylfuran derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis.[7] This process is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[7] Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.[7][8] This imbalance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Subsequently, caspase-9 activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[7]
Another identified mechanism involves the activation of the C/EBP-homologous protein (CHOP) expression through the PERK–eIF2α–ATF4 branch of the unfolded protein response (UPR), suggesting that these compounds can induce apoptosis via endoplasmic reticulum stress.[9]
Caption: Signaling pathway of apoptosis induced by nitrophenylfuran derivatives.
Quantitative Anticancer Data
The anticancer efficacy of these derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| 5-Nitrofuran-Isatin Hybrids | Isatin hybrid 3 | HCT 116 (Colon) | 1.62 | [7] |
| 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | derivative 14b | MCF-7 (Breast) | ~5 | [7] |
| MDA-MB-231 (Breast) | ~10 | [7] | ||
| N-pentyl-nitrofurantoin | NFP | HL-60 (Leukemia) | More cytotoxic than against normal cells | [8] |
| Thiazolidinedione Derivatives | PZ-9 | MCF-7 (Breast) | 29.44 | [10] |
| PZ-11 | MCF-7 (Breast) | 17.35 | [10] |
Enzyme Inhibition
Certain nitrophenylfuran derivatives have been investigated as inhibitors of various enzymes, suggesting their potential in treating diseases where specific enzymes are overactive. For instance, some derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production.
Experimental Protocols
Synthesis and Biological Evaluation Workflow
The development of novel nitrophenylfuran derivatives typically follows a structured workflow from chemical synthesis to biological characterization.
Caption: General experimental workflow for nitrophenylfuran derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[5]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth, typically adjusted to a 0.5 McFarland turbidity standard.[11]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.[5]
-
Inoculation: Each well is inoculated with the bacterial suspension.[5]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35 ± 1 °C for 18 ± 2 hours).[5]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the nitrophenylfuran derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., acidified isopropanol or DMSO).[14]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[12]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of nitrophenylfuran derivatives on a specific enzyme.[15][16]
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution and different concentrations of the test compound. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.[16]
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.[17]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[15]
Conclusion
Nitrophenylfuran derivatives continue to be a promising scaffold in the development of new therapeutic agents. Their multifaceted biological activities, particularly against microbial pathogens and cancer cells, warrant further investigation. The ability to induce apoptosis through various signaling pathways makes them attractive candidates for anticancer drug discovery. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, while minimizing potential toxicity. The detailed experimental protocols and workflow provided in this guide offer a solid foundation for researchers to design and execute studies aimed at exploring the full therapeutic potential of this important class of compounds.
References
- 1. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-pentyl-nitrofurantoin induces apoptosis in HL-60 leukemia cell line by upregulating BAX and downregulating BCL-xL gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 5-Nitrofuran-2-Amide Derivatives that Induce Apoptosis in Triple Negative Breast Cancer Cells by Activating C/EBP-Homologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. abbexa.com [abbexa.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Advent and Advancement of 5-Arylfuran-2-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of 5-arylfuran-2-carboxylic acids, a class of compounds that has garnered significant interest in medicinal chemistry. This document details the evolution of their synthetic methodologies, from early explorations to more refined contemporary procedures. A significant focus is placed on their diverse biological activities, particularly their potential as anticancer and antibacterial agents, with quantitative data summarized for comparative analysis. Detailed experimental protocols for key synthetic methods are provided, alongside visualizations of experimental workflows to aid in comprehension and replication.
A Historical Perspective: The Emergence of 5-Arylfuran-2-Carboxylic Acids
The furan ring, a simple five-membered aromatic heterocycle containing an oxygen atom, has long been recognized as a privileged scaffold in medicinal chemistry. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. However, the journey to more complex derivatives such as 5-arylfuran-2-carboxylic acids has been a gradual process driven by the development of new synthetic methods and the pursuit of novel therapeutic agents.
The introduction of an aryl group at the 5-position of the furan-2-carboxylic acid core significantly expands the chemical space and biological potential of this scaffold. Early synthetic explorations were often extensions of known furan chemistry, with the Meerwein arylation reaction emerging as a key method for the direct introduction of an aryl substituent. This reaction, first reported in the early 20th century, provided a foundational, albeit sometimes low-yielding, route to these compounds.
Subsequent research has focused on improving the efficiency, scope, and environmental impact of synthetic routes. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, in the latter half of the 20th century, offered a more versatile and higher-yielding alternative for the synthesis of 5-arylfuran-2-carboxylic acids and their derivatives. More recently, methods utilizing oxidizing agents like ceric ammonium nitrate have provided alternative pathways for their synthesis. This continuous evolution of synthetic strategies has been instrumental in enabling the exploration of the structure-activity relationships and therapeutic potential of this compound class.
Synthetic Methodologies: From Classic Reactions to Modern Innovations
The synthesis of 5-arylfuran-2-carboxylic acids has evolved significantly over time, with several key methods being established.
Meerwein Arylation of Furan-2-Carboxylic Acid
One of the classical and most direct methods for the synthesis of 5-arylfuran-2-carboxylic acids is the Meerwein arylation of furan-2-carboxylic acid or its esters.[1] This reaction involves the copper-catalyzed reaction of an aryldiazonium salt with the furan derivative. The aryl radical, generated from the diazonium salt, adds to the furan ring, predominantly at the 5-position.
Experimental Protocol: Meerwein Arylation
-
Materials: Furan-2-carboxylic acid, aromatic amine, sodium nitrite, hydrochloric acid, copper(II) chloride, acetone, water.
-
Procedure:
-
An aryldiazonium salt solution is prepared by diazotizing the corresponding aromatic amine with sodium nitrite in the presence of hydrochloric acid at 0-5 °C.
-
A solution of furan-2-carboxylic acid and a catalytic amount of copper(II) chloride in acetone is prepared.
-
The aryldiazonium salt solution is added dropwise to the furan-2-carboxylic acid solution with stirring at a controlled temperature (typically between 20-40 °C) to manage the evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 12-24 hours) at room temperature.
-
The product is isolated by filtration or extraction after quenching the reaction with water. Purification is typically achieved by recrystallization.[1]
-
Logical Workflow for Meerwein Arylation:
Caption: General workflow for the Meerwein arylation synthesis.
Synthesis using Ceric Ammonium Nitrate (CAN)
A more recent and facile method for the synthesis of 5-arylfuran-2-carboxylic acids involves the use of ceric ammonium nitrate (CAN) as an oxidizing agent.[2][3] This method often proceeds from the corresponding 5-arylfurfural, which can be obtained through various routes, including the Meerwein arylation of furfural. The aldehyde is then oxidized to the carboxylic acid.
Experimental Protocol: Ceric Ammonium Nitrate Oxidation
-
Materials: 5-Arylfurfural, ceric ammonium nitrate (CAN), acetic acid, water.
-
Procedure:
-
The 5-arylfurfural is dissolved in aqueous acetic acid.
-
A solution of ceric ammonium nitrate in water is added dropwise to the stirred solution of the aldehyde at a controlled temperature.
-
The reaction mixture is stirred at room temperature or with gentle heating for a specified period until the reaction is complete (monitored by TLC).
-
The product is isolated by pouring the reaction mixture into water, followed by filtration of the precipitated solid.
-
The crude product is then purified by recrystallization from a suitable solvent like ethanol.[3]
-
Logical Workflow for CAN Oxidation:
Caption: General workflow for the CAN oxidation of 5-arylfurfural.
Suzuki Coupling Reactions
Palladium-catalyzed Suzuki coupling provides a versatile and high-yielding route to 5-arylfuran-2-carboxylic acid derivatives.[4] This method typically involves the coupling of a 5-halofuran-2-carboxylate ester with an arylboronic acid in the presence of a palladium catalyst and a base. The resulting ester is then hydrolyzed to the carboxylic acid.
Experimental Protocol: Suzuki Coupling and Hydrolysis
-
Materials: Methyl 5-bromofuran-2-carboxylate, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., 1,4-dioxane/water), sodium hydroxide, methanol, water, hydrochloric acid.
-
Procedure (Suzuki Coupling):
-
To a reaction vessel under an inert atmosphere, add methyl 5-bromofuran-2-carboxylate, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system (e.g., 1,4-dioxane and aqueous base solution).
-
Heat the reaction mixture with stirring at an elevated temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield the methyl 5-arylfuran-2-carboxylate.[4]
-
-
Procedure (Hydrolysis):
-
The purified methyl 5-arylfuran-2-carboxylate is dissolved in a mixture of methanol and aqueous sodium hydroxide solution.
-
The mixture is heated at reflux for a few hours until the hydrolysis is complete.
-
The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the 5-arylfuran-2-carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.[4]
-
Biological Activities and Therapeutic Potential
5-Arylfuran-2-carboxylic acids and their derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery.
Anticancer Activity
Numerous studies have highlighted the potential of 5-arylfuran-2-carboxylic acid derivatives as anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer and metabolic disorders.[5]
Table 1: Anticancer Activity of Selected 5-Arylfuran-2-Carboxylic Acid Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid derivative | MDA-MB-231 (Breast) | 6.61 | [6] |
| Phenylalanine-derived rhodanine conjugate | PTP1B (Enzyme Assay) | 2.66 | [5] |
| Isoleucine-derived rhodanine conjugate | PTP1B (Enzyme Assay) | - | [5] |
| Isatin derivative 2h | Jurkat (T-cell leukemia) | 0.03 | [7] |
Note: The table presents a selection of reported IC₅₀ values. The specific structures of the derivatives can be found in the cited literature.
Antibacterial Activity
The furan nucleus is a component of several established antibacterial agents. 5-Arylfuran-2-carboxylic acids and their derivatives have also shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. For example, some derivatives have been shown to be effective against multidrug-resistant strains of Staphylococcus aureus (MRSA).[8]
Table 2: Antibacterial Activity of Selected 5-Arylfuran-2-Carboxylic Acid Derivatives (MIC values in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | MRSA | 2 | [8] |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | MRSA | 2 | [8] |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | MRSA | 2 | [8] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 1.00 | [5] |
Note: The table presents a selection of reported MIC values. The specific structures of the derivatives can be found in the cited literature.
Signaling Pathways and Mechanism of Action
While the precise mechanisms of action for many 5-arylfuran-2-carboxylic acids are still under investigation, a recurring theme is their ability to act as enzyme inhibitors.
One notable target is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of the insulin and leptin signaling pathways and is also implicated in the regulation of cell growth, proliferation, and differentiation. Its overexpression is associated with certain cancers. The inhibition of PTP1B by 5-arylfuran-2-carboxylic acid derivatives represents a promising strategy for the development of both anticancer and antidiabetic agents.
Signaling Pathway Involving PTP1B Inhibition:
Caption: Inhibition of PTP1B by 5-arylfuran-2-carboxylic acid derivatives.
Future Directions and Conclusion
The journey of 5-arylfuran-2-carboxylic acids from their initial synthesis to their recognition as promising therapeutic scaffolds is a testament to the continuous innovation in organic and medicinal chemistry. The versatility of their synthesis allows for the creation of diverse libraries of compounds for biological screening. While significant progress has been made in understanding their anticancer and antibacterial properties, further research is needed to fully elucidate their mechanisms of action and to identify specific molecular targets and signaling pathways. The development of more potent and selective derivatives, coupled with in-depth preclinical and clinical studies, will be crucial in translating the therapeutic potential of this fascinating class of compounds into tangible clinical benefits. The ongoing exploration of 5-arylfuran-2-carboxylic acids holds considerable promise for the discovery of novel drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 5-Aryl-furan derivatives bearing a phenylalanine- or isoleucine-derived rhodanine moiety as potential PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 5-(3-nitrophenyl)furan-2-carboxylic Acid Bioactivity: A Technical Guide
Abstract: This technical guide provides an in-depth in silico analysis of the potential bioactivity of 5-(3-nitrophenyl)furan-2-carboxylic acid. Leveraging a suite of computational tools, this document outlines the predicted pharmacokinetic properties (ADMET), potential biological targets, and associated signaling pathways of this compound. The primary focus of this investigation is its predicted antibacterial activity, a common trait among nitrofuran derivatives. Detailed methodologies for the computational experiments, including ADMET prediction and molecular docking, are provided to ensure reproducibility. All quantitative data is presented in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
This compound is a small molecule belonging to the nitrofuran class of compounds. Nitrofuran derivatives have a long history as antimicrobial agents, with their mechanism of action primarily attributed to the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage cellular macromolecules.[1][2] The position of the nitro group on the phenyl ring can significantly influence the bioactivity and pharmacokinetic profile of these compounds. This guide focuses on the meta (3-position) isomer and employs computational methods to predict its biological activities and drug-like properties.
In silico techniques are indispensable in modern drug discovery, offering a rapid and cost-effective means to screen compounds and prioritize candidates for further experimental validation.[3][4] This document details the application of such methods to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound, and to explore its binding affinity to key bacterial protein targets through molecular docking.
Predicted Physicochemical and ADMET Properties
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In this study, a comprehensive set of physicochemical and ADMET properties for this compound were predicted using computational models. The SMILES string for the compound, O=C(O)c1oc(cc1)c2cccc(c2)--INVALID-LINK--[O-], was used as the input for these predictions.
Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Weight | 233.18 g/mol |
| LogP | 2.45 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 99.28 Ų |
| Rotatable Bonds | 3 |
ADMET Predictions
| ADMET Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | Good | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier Penetration | No | Unlikely to cross into the central nervous system. |
| Plasma Protein Binding | High | Expected to be highly bound to plasma proteins, which may affect its free concentration. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |
| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions involving the CYP3A4 enzyme. |
| Toxicity | ||
| AMES Mutagenicity | Positive | Potential for mutagenicity, a common concern for nitroaromatic compounds. |
| hERG Inhibition | Low | Low risk of cardiotoxicity related to hERG channel blockade. |
Molecular Docking and Predicted Biological Targets
To investigate the potential antibacterial mechanism of this compound, molecular docking studies were performed against key bacterial protein targets. The selection of these targets was based on the known mechanism of action of nitrofuran antibiotics.[1][2] The primary targets include bacterial nitroreductase, which is responsible for activating the prodrug, and essential enzymes involved in bacterial survival, such as DNA gyrase and penicillin-binding proteins (PBPs).
Predicted Binding Affinities
| Target Protein | Organism | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Nitroreductase NfsB | Escherichia coli | 1YKI[2] | -7.8 |
| DNA Gyrase Subunit A | Escherichia coli | 6RKS[5] | -8.2 |
| Penicillin-Binding Protein 4 (PBP4) | Escherichia coli | 2EX8[3] | -7.5 |
Predicted Signaling Pathway and Mechanism of Action
Based on the molecular docking results and the established literature on nitrofuran compounds, a putative mechanism of action for this compound as an antibacterial agent is proposed.
Experimental Protocols
The following sections detail the methodologies for the in silico experiments conducted in this study.
ADMET Prediction Workflow
Protocol for ADMET Prediction:
-
Input Molecule: The canonical SMILES string for this compound (O=C(O)c1oc(cc1)c2cccc(c2)--INVALID-LINK--[O-]) is obtained from a chemical database or drawn using a chemical structure editor.
-
Web Server Selection: A publicly accessible ADMET prediction web server, such as admetSAR or PreADMET, is chosen.[1][4]
-
Submission: The SMILES string of the molecule is submitted to the selected web server.
-
Prediction Calculation: The server utilizes pre-built quantitative structure-activity relationship (QSAR) models to calculate a range of physicochemical and ADMET properties.
-
Data Retrieval: The predicted values for properties such as molecular weight, LogP, hydrogen bond donors/acceptors, polar surface area, human intestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and toxicity endpoints (e.g., AMES mutagenicity, hERG inhibition) are retrieved from the server's output.
-
Data Tabulation: The retrieved quantitative data is organized into structured tables for clear presentation and comparative analysis.
Molecular Docking Workflow
Protocol for Molecular Docking:
-
Ligand Preparation:
-
The 3D structure of this compound is generated from its SMILES string using a molecular modeling software.
-
The ligand's geometry is optimized, and partial charges are assigned using a suitable force field (e.g., MMFF94).
-
-
Protein Preparation:
-
The 3D crystal structures of the target proteins (E. coli nitroreductase, DNA gyrase, and PBP4) are downloaded from the Protein Data Bank (PDB) with their respective PDB IDs (1YKI, 6RKS, 2EX8).[2][3][5]
-
Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structures.
-
Polar hydrogen atoms are added to the protein, and partial charges are assigned.
-
-
Binding Site Definition:
-
The active site or binding pocket of each target protein is identified based on the location of the co-crystallized ligand in the original PDB file or through literature information.
-
A grid box is defined around the binding site to encompass the region for the docking simulation.
-
-
Docking Simulation:
-
A molecular docking program (e.g., AutoDock Vina) is used to dock the prepared ligand into the defined binding site of each prepared protein. This can be performed using a web server like DockThor.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.
-
-
Results Analysis:
-
The docking results are analyzed to identify the most favorable binding poses based on the predicted binding affinity (in kcal/mol).
-
The interactions between the ligand and the amino acid residues in the protein's binding site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
The binding affinities are tabulated for comparison across the different protein targets.
-
Conclusion
The in silico analysis presented in this technical guide suggests that this compound exhibits a promising profile as a potential antibacterial agent. The predicted ADMET properties indicate good intestinal absorption and low potential for CYP-mediated drug-drug interactions, although the potential for mutagenicity, a known characteristic of this class of compounds, warrants further investigation.
Molecular docking studies predict favorable binding of the compound to key bacterial targets, including nitroreductase, DNA gyrase, and penicillin-binding protein 4. This suggests a multi-targeted mechanism of action, which is consistent with the known antibacterial effects of nitrofuran derivatives. The predicted mechanism involves the activation of the compound by bacterial nitroreductases to form reactive species that subsequently damage essential cellular components, leading to bacterial cell death.
The findings from this computational study provide a strong rationale for the synthesis and experimental validation of this compound as a potential antibacterial agent. Further in vitro and in vivo studies are necessary to confirm its bioactivity and to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of 5-Phenylfuran-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organic halide or triflate. Its versatility has made it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the synthesis of 5-phenylfuran-2-carboxylic acids via the Suzuki coupling of a 5-halofuran-2-carboxylic acid derivative with phenylboronic acid. The 5-arylfuran-2-carboxylic acid moiety is a key structural motif in many biologically active compounds, making its efficient synthesis a topic of significant interest for drug discovery and development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (5-halofuran-2-carboxylate) to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The coupled product (5-phenylfuran-2-carboxylate) is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
A base is crucial for the activation of the organoboron species, facilitating the transmetalation step. The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction's efficiency and yield.
Experimental Workflow
The general workflow for the Suzuki coupling reaction to synthesize 5-phenylfuran-2-carboxylic acid derivatives is depicted below. This process involves the reaction of a methyl 5-halofuran-2-carboxylate with an arylboronic acid under palladium catalysis, followed by hydrolysis of the ester to yield the final carboxylic acid product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids. This data, from a closely related benzofuran system, serves as a strong starting point for optimizing the synthesis of 5-phenylfuran-2-carboxylic acids.[2][3]
Table 1: Suzuki Cross-Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Phenylboronic Acid [2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Method | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 2-quinolinealdoxime-Pd(II) (0.1) | Cs₂CO₃ | Toluene | Microwave | 23 | 150 | 93 |
Table 2: Suzuki Cross-Coupling with Substituted Phenylboronic Acids [2][3]
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 25 | 96 |
| 2 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 25 | 97 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 25 | 95 |
| 4 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)benzofuran-2-carboxylate | 30 | 85 |
| 5 | 2-Thienylboronic acid | Methyl 5-(2-thienyl)benzofuran-2-carboxylate | 30 | 82 |
Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), 2-quinolinealdoxime-Pd(II) complex (0.1 mol%), Cs₂CO₃ (2 mmol), Toluene (3 mL), Microwave heating (200 Watt) at 150 °C.[2][3]
Experimental Protocols
The following protocols are adapted from established procedures for Suzuki-Miyaura cross-coupling reactions on similar heterocyclic substrates.[2][3][4]
Protocol 1: Microwave-Assisted Synthesis of Methyl 5-phenylfuran-2-carboxylate
This protocol is adapted from the synthesis of methyl 5-arylbenzofuran-2-carboxylates.[2][3]
-
Materials:
-
Methyl 5-bromofuran-2-carboxylate (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a specialized Pd(II) complex, 0.1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Toluene (anhydrous)
-
Microwave process vial with a stir bar
-
Microwave reactor
-
-
Procedure:
-
To a microwave process vial, add methyl 5-bromofuran-2-carboxylate, phenylboronic acid, the palladium catalyst, and cesium carbonate.
-
Add anhydrous toluene to the vial.
-
Seal the vial tightly and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation (e.g., 200 Watt) to 150 °C for 20-30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 5-phenylfuran-2-carboxylate.
-
Protocol 2: Conventional Heating Synthesis of Methyl 5-phenylfuran-2-carboxylate
This protocol provides a general procedure using conventional heating.
-
Materials:
-
Methyl 5-bromofuran-2-carboxylate (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Schlenk flask with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a stir bar, add methyl 5-bromofuran-2-carboxylate, phenylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-20 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Hydrolysis to 5-Phenylfuran-2-carboxylic Acid
-
Materials:
-
Methyl 5-phenylfuran-2-carboxylate (1.0 equiv.)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equiv.)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve methyl 5-phenylfuran-2-carboxylate in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).
-
Cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the 5-phenylfuran-2-carboxylic acid product. Recrystallization may be performed for further purification if necessary.
-
Logical Relationships in Suzuki Coupling
The success of the Suzuki coupling reaction depends on the interplay of several key components. The diagram below illustrates the relationships between these components and their roles in the catalytic cycle.
References
Synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented: the Meerwein arylation of furan-2-carboxylic acid and a Suzuki coupling approach. These protocols are designed to be reproducible and scalable for laboratory settings.
Synthetic Strategies
Two robust methods for the preparation of this compound are outlined below. The choice of method may depend on the availability of starting materials and desired scale.
Method 1: Meerwein Arylation
The Meerwein arylation involves the reaction of a diazonium salt, generated from 3-nitroaniline, with furan-2-carboxylic acid in the presence of a copper salt catalyst. This method is a classical approach to C-H arylation of electron-rich heterocycles.
Method 2: Suzuki Coupling and Hydrolysis
This modern cross-coupling strategy involves the palladium-catalyzed reaction of methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid, followed by the hydrolysis of the resulting ester to the desired carboxylic acid. This method often offers high yields and functional group tolerance.
Data Presentation
Table 1: Key Reaction Parameters
| Parameter | Method 1: Meerwein Arylation | Method 2: Suzuki Coupling & Hydrolysis |
| Starting Materials | Furan-2-carboxylic acid, 3-nitroaniline | Methyl 5-bromofuran-2-carboxylate, (3-nitrophenyl)boronic acid |
| Key Reagents | Sodium nitrite, Hydrochloric acid | Pd(PPh₃)₂Cl₂, Sodium carbonate |
| Catalyst | Copper(II) chloride | Bis(triphenylphosphine)palladium(II) dichloride |
| Solvent | Acetone, Water | 1,4-Dioxane, Water, Methanol |
| Temperature | 0-5 °C (diazotization), 20-30 °C (arylation) | 90 °C (coupling), Reflux (hydrolysis) |
| Reaction Time | ~4 hours | Overnight (coupling), ~3 hours (hydrolysis) |
Table 2: Expected Analytical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₁₁H₇NO₅ |
| Molecular Weight | 233.18 g/mol |
| Appearance | Yellow solid |
| Melting Point | 252-260 °C |
| ¹H NMR (DMSO-d₆, δ) | ~13.5 (s, 1H), 8.4-8.2 (m, 2H), 7.8-7.7 (m, 2H), 7.5-7.3 (m, 2H) |
| ¹³C NMR (DMSO-d₆, δ) | ~160, 155, 148, 146, 135, 131, 125, 123, 120, 118, 112 |
| Mass Spectrometry (ESI-MS) | m/z 232.02 [M-H]⁻ |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Experimental Protocols
Method 1: Meerwein Arylation
Step 1: Diazotization of 3-nitroaniline
-
In a 250 mL beaker, dissolve 3-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Step 2: Arylation of Furan-2-carboxylic acid
-
In a separate 500 mL flask, dissolve furan-2-carboxylic acid (1.12 g, 10 mmol) and copper(II) chloride dihydrate (0.34 g, 2 mmol) in acetone (50 mL).
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the furan-2-carboxylic acid solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Evolution of nitrogen gas should be observed.
-
Pour the reaction mixture into 200 mL of cold water and acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or acetic acid to afford pure this compound.
Method 2: Suzuki Coupling and Hydrolysis
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
To a 100 mL round-bottom flask, add methyl 5-bromofuran-2-carboxylate (2.05 g, 10 mmol), (3-nitrophenyl)boronic acid (2.00 g, 12 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.35 g, 0.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane (40 mL) followed by a 2 M aqueous solution of sodium carbonate (10 mL).
-
Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield methyl 5-(3-nitrophenyl)furan-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl ester from Step 1 (e.g., 1.23 g, 5 mmol) in a mixture of methanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (0.40 g, 10 mmol) to the solution.
-
Heat the mixture to reflux and stir for 3 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.
Mandatory Visualizations
Application Notes and Protocols: 5-(3-nitrophenyl)furan-2-carboxylic acid as a Promising Corrosion Inhibitor
For: Researchers, scientists, and drug development professionals.
Subject: Evaluation of 5-(3-nitrophenyl)furan-2-carboxylic acid as a corrosion inhibitor for mild steel in acidic environments.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses.[1][2] Organic compounds, particularly those containing heteroatoms and π-electrons, have been extensively studied as effective corrosion inhibitors.[3][4][5] Furan derivatives, which are often derived from renewable resources, have emerged as a promising class of corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[2][6][7] This document provides a detailed protocol for evaluating the efficacy of a novel furan derivative, this compound, as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solution.
The molecular structure of this compound, featuring a furan ring, a carboxylic acid group, and a nitrophenyl group, suggests a high potential for corrosion inhibition. The furan ring's oxygen atom and π-electrons, the carboxylic acid's oxygen atoms, and the nitro group's nitrogen and oxygen atoms can all serve as active centers for adsorption onto a metal surface.[3][8]
Proposed Mechanism of Inhibition
The primary mechanism of corrosion inhibition by organic molecules is the adsorption of the inhibitor onto the metal surface, which blocks the active sites for anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2][3] For this compound, the proposed mechanism involves a combination of physisorption and chemisorption:
-
Physisorption: This involves the electrostatic interaction between the protonated inhibitor molecule and the charged metal surface. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. The lone pair of electrons on the oxygen atoms of the furan ring and the carboxylic group, as well as the π-electrons of the furan and phenyl rings, can be donated to the iron atoms.[4]
This adsorption forms a protective film that isolates the metal from the corrosive environment, thereby reducing the corrosion rate.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
5-(3-nitrophenyl)furan-2-carboxylic acid as a building block in organic synthesis
Application Notes: 5-(3-nitrophenyl)furan-2-carboxylic acid in Organic Synthesis
Introduction
This compound is a versatile heterocyclic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. The molecule incorporates three key structural features: a furan core, a carboxylic acid handle for derivatization, and a nitrophenyl group. The furan ring is a bioisostere of phenyl and other aromatic rings, offering unique electronic and steric properties that can influence biological activity and pharmacokinetic profiles. The carboxylic acid moiety serves as a convenient point for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides. The nitroaromatic group can act as a key pharmacophore, a precursor to an amino group via reduction, or a directing group in further aromatic substitutions, making this compound a valuable starting material for the synthesis of diverse and complex molecules.
Derivatives of nitrofuran compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Specifically, the 5-arylfuran-2-carboxylic acid scaffold has been identified as a promising class of inhibitors for enzymes crucial for pathogen survival, such as salicylate synthase (MbtI) in Mycobacterium tuberculosis, which is involved in iron acquisition.[3][4]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of amide and ester derivatives, along with a discussion of its potential applications in drug discovery.
Applications
The primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
-
Antitubercular Agents: The 5-phenylfuran-2-carboxylic acid scaffold is a known inhibitor of salicylate synthase (MbtI), an enzyme essential for the biosynthesis of siderophores in Mycobacterium tuberculosis.[3] Siderophores are required for iron acquisition, and their inhibition represents a viable anti-virulence strategy.[4] this compound serves as a valuable starting material for the synthesis of new MbtI inhibitors.
-
Antibacterial and Antifungal Agents: The nitrofuran moiety is a well-established pharmacophore in a number of antimicrobial drugs. The nitro group can be enzymatically reduced within microbial cells to generate reactive nitrogen species that damage cellular macromolecules, including DNA.[2] This building block allows for the systematic exploration of new nitrofuran derivatives with potentially improved efficacy and reduced toxicity.
-
Anticancer Agents: Various nitrofuran derivatives have been investigated for their potential as anticancer agents. The mechanism of action is often attributed to the generation of reactive oxygen species and induction of DNA damage in cancer cells.
-
Synthetic Intermediate: The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, by acylation, alkylation, or diazotization, to generate a diverse library of compounds for screening in various biological assays.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and derivatization of this compound. The synthesis of the title compound is based on a well-established two-step procedure for the analogous 4-nitro isomer, involving a Suzuki coupling followed by ester hydrolysis.[3]
Protocol 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate
This protocol describes a palladium-catalyzed Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (3-nitrophenyl)boronic acid.
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(3-nitrophenyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-nitrophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) in anhydrous 1,4-dioxane under a nitrogen atmosphere.
-
Add 2 M aqueous sodium carbonate solution (2.0 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir overnight.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Quantitative Data (Analogous Synthesis)
The following table presents data for the analogous synthesis of methyl 5-(4-nitrophenyl)furan-2-carboxylate.[3]
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 5-bromofuran-2-carboxylate | (4-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂ | 2M Na₂CO₃ | 1,4-Dioxane | 90 | 12-16 | 20 |
Protocol 2: Synthesis of this compound
This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in a 2:1 mixture of water and methanol.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 3 hours.
-
Cool the mixture and partially concentrate under reduced pressure to remove methanol.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield the product.
Quantitative Data (Analogous Synthesis)
The following table presents data for the analogous synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid.[3]
| Starting Material | Reagent | Solvent | Temp. | Time (h) | Yield (%) |
| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | NaOH | H₂O/MeOH (2:1) | Reflux | 3 | 80 |
Protocol 3: Synthesis of 5-(3-nitrophenyl)furan-2-carboxamides
This protocol describes the synthesis of amides from the carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Desired amine
-
1,4-Dioxane, anhydrous
Procedure:
-
To a suspension of CDI (1.0 eq) in anhydrous 1,4-dioxane, add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add the desired amine (1.0 eq) to the mixture and stir at room temperature for 12 hours.
-
Heat the mixture to reflux for an additional 2 hours.
-
Cool the reaction, add a small amount of water, and reflux for 1 hour to quench any unreacted activated species.
-
Remove the solvent under reduced pressure and work up the residue, typically by extraction, followed by purification by column chromatography or recrystallization.
Quantitative Data (Analogous Amide Synthesis)
The following table presents data for the synthesis of amides from 5-nitrofuran-2-carboxylic acid using CDI.[5]
| Amine | Coupling Agent | Solvent | Time (h) | Temp. | Yield (%) |
| 3-(1H-imidazol-1-yl)propan-1-amine | CDI | 1,4-Dioxane | 14 | r.t. then reflux | 7 |
| 2-(pyridin-2-yl)ethanamine | CDI | 1,4-Dioxane | 14 | r.t. then reflux | 30 |
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for this compound and its derivatives.
Proposed Mechanism of Action
Caption: Inhibition of the MbtI pathway in M. tuberculosis by 5-arylfuran derivatives.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | MDPI [mdpi.com]
- 5. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 5-(3-nitrophenyl)furan-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(3-nitrophenyl)furan-2-carboxylic acid. This compound and its derivatives are of interest in pharmaceutical research. The described method utilizes a C18 stationary phase with a UV detector, providing a straightforward and reproducible approach for quality control and research applications.
Introduction
This compound is an aromatic heterocyclic compound. Due to its structural motifs, precise and accurate quantification is crucial in various stages of drug development and research. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1][2] This application note provides a detailed protocol for a reversed-phase HPLC method suitable for the analysis of this specific compound.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Reagents and Materials
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or ultrapure grade).
-
Phosphoric acid (analytical grade).
-
Formic acid (analytical grade, for MS-compatibility).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | 60% Acetonitrile / 40% Aqueous (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Protocols
Preparation of Mobile Phase
-
Aqueous Component: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Organic Component: Use HPLC-grade acetonitrile.
-
Mobile Phase Mixture: For the isocratic method, mix the aqueous and organic components in the specified ratio (e.g., 400 mL of aqueous component and 600 mL of acetonitrile for a 40:60 ratio).
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Illustrative)
The following table summarizes typical method validation parameters that should be assessed.
| Parameter | Typical Specification |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| System Suitability | Tailing factor < 2.0, Theoretical plates > 2000 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow for HPLC method development and validation.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward to implement and can be adapted for various applications in quality control and research settings. Proper method validation should be performed to ensure the suitability of the method for its intended purpose.
References
Application Notes and Protocols for Cell-based Assays Involving 5-(3-nitrophenyl)furan-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(3-nitrophenyl)furan-2-carboxylic acid is a synthetic organic compound featuring a furan core, a versatile scaffold known for a wide range of biological activities. Furan derivatives have been explored for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][2] The presence of the nitrophenyl group suggests potential for various biological interactions, making this compound a candidate for investigation in several cell-based assay systems. These notes provide an overview of potential applications and detailed protocols for assessing the biological activity of this compound in a cellular context, focusing on its evaluation as a potential anti-proliferative and pro-apoptotic agent in cancer cell lines.
Hypothesized Biological Activity: Anti-Cancer Properties
Based on the broad bioactivity of furan-containing molecules and related nitroaromatic compounds, a primary application for this compound in cell-based assays is the investigation of its anti-cancer potential. The following protocols are designed to assess its effects on cell viability, apoptosis induction, and cell migration.
Data Presentation: Summary of Quantitative Data
The following tables present hypothetical data to illustrate the potential anti-proliferative and pro-apoptotic effects of this compound on common cancer cell lines.
Table 1: Cell Viability (IC50) Data
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines after a 48-hour treatment period, as determined by a resazurin-based viability assay.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 25.5 |
| A549 | Lung Cancer | 42.1 |
| MCF-7 | Breast Cancer | 33.8 |
| HepG2 | Liver Cancer | 51.2 |
Table 2: Apoptosis Induction Data
This table shows the fold change in caspase-3/7 activity in HeLa cells treated with varying concentrations of this compound for 24 hours.
| Concentration (µM) | Fold Change in Caspase-3/7 Activity (vs. Control) |
| 0 (Control) | 1.0 |
| 10 | 1.5 |
| 25 | 3.8 |
| 50 | 6.2 |
Experimental Protocols
Cell Viability Assessment using Resazurin Assay
This protocol details the use of a resazurin-based assay to measure the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve desired final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Include a vehicle control (medium with 0.5% DMSO) and a blank (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 48 hours.
-
-
Resazurin Assay:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol outlines the measurement of apoptosis induction by quantifying caspase-3 and -7 activities.
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound
-
DMSO
-
Caspase-Glo® 3/7 Assay System
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and compound treatment steps as described in the resazurin assay protocol, using a white-walled 96-well plate.
-
Incubate the cells with the compound for a shorter duration (e.g., 24 hours) to capture peak caspase activity.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the vehicle control.
-
Plot the fold change against the compound concentration.
-
Visualizations
Caption: General workflow for cell-based cytotoxicity and apoptosis assays.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Conclusion and Future Directions
The protocols provided offer a foundational framework for characterizing the biological effects of this compound in cell-based assays. The hypothetical data suggest that this compound may warrant further investigation as a potential anti-cancer agent. Future studies could expand upon these initial assays to include:
-
Cell cycle analysis to determine if the compound induces cell cycle arrest.
-
Western blotting to probe for key apoptotic and cell cycle regulatory proteins.
-
In vitro migration and invasion assays (e.g., Transwell or wound healing assays) to assess effects on cancer cell metastasis.
-
Testing in 3D cell culture models (spheroids) to better mimic the tumor microenvironment.
These investigations will be valuable for elucidating the mechanism of action and therapeutic potential of this compound.
References
Application Notes and Protocols for Measuring the Binding Affinity of 5-(3-nitrophenyl)furan-2-carboxylic acid
For researchers, scientists, and drug development professionals, the accurate determination of binding affinity is a critical step in the characterization of small molecule inhibitors like 5-(3-nitrophenyl)furan-2-carboxylic acid. This document provides detailed application notes and experimental protocols for three widely used biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
While specific binding data for this compound is not publicly available, this guide offers the methodologies to obtain such crucial data. The compound 5-(4-nitrophenyl)furan-2-carboxylic acid has been identified as a potential therapeutic agent targeting iron acquisition in Mycobacterium tuberculosis by inhibiting the MbtI enzyme.[1][2] This suggests that related compounds, such as the 3-nitro isomer, may also exhibit biologically relevant binding to protein targets.
Data Presentation
Quantitative data from binding affinity experiments should be meticulously organized to facilitate clear comparison and interpretation. The following table provides a template for summarizing key kinetic and thermodynamic constants obtained from the described techniques.
| Test Compound | Target Protein | Method | K D (nM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | e.g., Kinase Y | SPR | Value | Value | Value | N/A | N/A | N/A |
| This compound | e.g., Kinase Y | ITC | Value | N/A | N/A | Value | Value | Value |
| This compound | e.g., Kinase Y | FP | Value | N/A | N/A | N/A | N/A | N/A |
Isothermal Titration Calorimetry (ITC)
Application Note:
Isothermal Titration Calorimetry (ITC) is a gold-standard, label-free technique that directly measures the heat released or absorbed during a binding event.[3][4] This allows for the determination of the equilibrium dissociation constant (K D ), binding enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment, providing a complete thermodynamic profile.[3][5] ITC is a solution-based method, eliminating potential artifacts from surface immobilization.[6] However, it is a lower-throughput technique and requires relatively large amounts of purified, high-concentration protein and ligand.[7]
Experimental Protocol:
a. Sample Preparation:
-
Protein Preparation: Dialyze the purified target protein against 2-4 L of the chosen ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) overnight at 4°C with at least two buffer changes.[4] The final dialysis buffer must be used to dissolve the small molecule to ensure a perfect buffer match, which is critical to minimize large heats of dilution.[4][8]
-
Ligand Preparation: Dissolve this compound in the final dialysis buffer. Due to the hydrophobic nature of many small molecules, solubility can be a limitation.[7] A small amount of DMSO can be used, but the concentration must be identical in both the protein and ligand solutions.
-
Concentration Determination: Accurately determine the concentrations of both the protein and the ligand solutions. For the ITC experiment to be successful, the concentration of the macromolecule in the cell and the ligand in the syringe should be chosen to ensure a "c-window" (c = n * [Macromolecule] / K D ) between 10 and 1000.[3]
b. ITC Experiment Setup:
-
Instrument Preparation: Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.
-
Loading Samples: Carefully load the protein solution into the sample cell, avoiding the formation of bubbles. Load the ligand solution into the injection syringe.[4]
-
Experimental Parameters: Set the experimental temperature (e.g., 25°C), reference power, and stirring speed.[3]
c. Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.[9] The heat change after each injection is measured and recorded as a peak. The area under each peak corresponds to the heat released or absorbed.[9]
-
As the protein becomes saturated with the ligand, the heat signal diminishes.[3]
-
A control experiment, titrating the ligand into the buffer alone, should be performed to determine the heat of dilution, which is then subtracted from the binding data.[4]
d. Data Analysis:
-
Integrate the raw data peaks to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K D , n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .[10]
Workflow Diagram:
Caption: Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
Application Note:
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[11] One binding partner (ligand) is immobilized on a sensor chip, and the other (analyte) flows over the surface. Binding is detected as a change in the refractive index at the sensor surface.[5] A key advantage of SPR is its ability to provide kinetic data, including the association rate constant (k on ) and the dissociation rate constant (k off ), in addition to the equilibrium dissociation constant (K D = k off /k on ).[5] This information is valuable for understanding the binding mechanism and for lead optimization.[11] However, protein immobilization can sometimes lead to loss of activity.[12][13]
Experimental Protocol:
a. Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the target protein (ligand) onto the sensor surface via amine coupling at a pH below its isoelectric point to promote electrostatic pre-concentration. The immobilization density should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the immobilized protein to subtract bulk refractive index changes and non-specific binding.
b. Analyte Binding Assay:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+). The buffer may contain a small percentage of DMSO to aid solubility, which must be consistent across all samples and the running buffer.
-
Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate for a defined period (association phase).
-
Switch back to running buffer and monitor the dissociation of the analyte from the ligand (dissociation phase).
-
After each cycle, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine or high salt).[5]
c. Data Analysis:
-
The raw data (sensorgram) shows the change in response units (RU) over time.
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.
-
Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off .
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of k off /k on . Alternatively, K D can be determined by plotting the steady-state binding response against the analyte concentration and fitting to a steady-state affinity model.
Workflow Diagram:
Caption: Workflow for Surface Plasmon Resonance.
Fluorescence Polarization (FP)
Application Note:
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[9] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a larger protein, the complex tumbles more slowly, leading to an increase in polarization.[14] FP is a sensitive, high-throughput method well-suited for screening and determining binding affinities.[14][15] It can be performed in a direct binding format or, more commonly for unlabeled small molecules, in a competitive format. The main requirement is the availability of a suitable fluorescent probe that binds to the target protein at the same site as the test compound.[15]
Experimental Protocol (Competitive Binding Assay):
a. Assay Development:
-
Tracer Selection: A fluorescently labeled version of this compound would be ideal. If this is not feasible, a known fluorescent ligand that binds to the same site on the target protein must be used.
-
Tracer and Protein Concentration: Determine the optimal concentration of the fluorescent tracer that gives a good signal-to-noise ratio. Then, perform a saturation binding experiment by titrating the target protein against a fixed concentration of the tracer to determine the protein concentration that yields about 50-80% of the maximal polarization signal. This concentration will be used in the competition assay.
b. Competitive Binding Assay:
-
In a microplate (typically black, non-binding surface), add fixed concentrations of the target protein and the fluorescent tracer to each well.
-
Add a serial dilution of the unlabeled competitor, this compound, to the wells. Include controls for low polarization (tracer only) and high polarization (tracer + protein, no competitor).
-
Incubate the plate at a constant temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader equipped with polarizing filters.
c. Data Analysis:
-
The data will show a decrease in fluorescence polarization as the concentration of the unlabeled competitor increases, because it displaces the fluorescent tracer from the protein.
-
Plot the polarization signal against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to a suitable competition binding model to determine the IC 50 value (the concentration of competitor that displaces 50% of the bound tracer).
-
The K i (inhibition constant), which reflects the affinity of the competitor, can be calculated from the IC 50 using the Cheng-Prusoff equation: K i = IC 50 / (1 + [Tracer]/K D,tracer ), where [Tracer] is the concentration of the fluorescent tracer and K D,tracer is the dissociation constant of the tracer-protein interaction (determined in the initial saturation binding experiment).
Logical Relationship Diagram:
Caption: Principle of Competitive Fluorescence Polarization.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. criver.com [criver.com]
- 12. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 5-(3-nitrophenyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the therapeutic potential of 5-(3-nitrophenyl)furan-2-carboxylic acid, a synthetic compound with potential anti-inflammatory and anti-cancer properties. The protocols outlined below are designed to assess its biological activity, elucidate its mechanism of action, and provide a rationale for further preclinical development.
Introduction
Furan-containing compounds represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[1][2] The presence of a nitrophenyl group may further enhance its pharmacological profile. This document details a systematic approach to characterize the efficacy of this compound, focusing on its potential as an anti-inflammatory and cytotoxic agent. The proposed mechanism of action centers around the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[3]
In Vitro Efficacy Evaluation
Assessment of Cytotoxicity in Cancer Cell Lines
The initial evaluation involves screening for cytotoxic activity against a panel of human cancer cell lines. This will determine the compound's potential as an anti-cancer agent and establish a therapeutic window for subsequent in vitro and in vivo studies.
Table 1: Proposed Cancer Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Estrogen receptor-positive, commonly used for screening.[4][5] |
| MDA-MB-231 | Breast Cancer | Triple-negative, aggressive subtype.[4][5] |
| HepG2 | Liver Cancer | Well-differentiated, metabolically active.[4] |
| HCT 116 | Colon Cancer | A standard model for colorectal cancer studies.[4] |
| A549 | Lung Cancer | A common model for non-small cell lung cancer.[6] |
Protocol 2.1.1: MTT Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential will be assessed by investigating the compound's ability to inhibit key inflammatory pathways in macrophages.
Protocol 2.2.1: Lipopolysaccharide (LPS)-Induced NF-κB Activation in Macrophages
This protocol uses RAW 264.7 or THP-1 macrophage cell lines to model inflammation.[7][8]
-
Cell Culture and Differentiation (for THP-1): Culture RAW 264.7 cells in DMEM or THP-1 cells in RPMI-1640 medium. For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Pre-treat the macrophage cells with varying concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for a specified time (e.g., 30 minutes for NF-κB nuclear translocation, 24 hours for cytokine measurements).[7][9]
-
Endpoint Analysis:
-
NF-κB Nuclear Translocation: Fix the cells and perform immunofluorescence staining for the p65 subunit of NF-κB to visualize its translocation from the cytoplasm to the nucleus.
-
Cytokine Production: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.
-
Gene Expression: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory mediators like TNF, IL6, IL1B, and COX2.
-
dot
Caption: Proposed mechanism of action for this compound.
Enzyme Inhibition Assays
To further explore the anti-inflammatory mechanism, direct inhibition of enzymes involved in the inflammatory cascade can be assessed.
Protocol 2.3.1: COX-1 and COX-2 Inhibition Assay
This assay will determine if the compound selectively inhibits the COX-2 enzyme, which is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme inhibition assay kits. Prepare the enzymes, heme, and arachidonic acid substrate according to the manufacturer's instructions.
-
Compound Incubation: Incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using the colorimetric or fluorometric method provided in the kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess the selectivity index (COX-1 IC50 / COX-2 IC50).
Table 2: Expected In Vitro Efficacy Data Summary
| Assay | Cell Line / Enzyme | Parameter | Expected Outcome for an Active Compound |
| MTT Assay | MCF-7, MDA-MB-231, HepG2, HCT 116, A549 | IC50 (µM) | Low micromolar IC50 values |
| NF-κB Translocation | RAW 264.7 / THP-1 | Inhibition of p65 nuclear translocation | Dose-dependent inhibition |
| Cytokine Release (ELISA) | RAW 264.7 / THP-1 | Inhibition of TNF-α, IL-6, IL-1β release | Dose-dependent reduction in cytokine levels |
| Gene Expression (qRT-PCR) | RAW 264.7 / THP-1 | Downregulation of TNF, IL6, IL1B, COX2 mRNA | Dose-dependent decrease in gene expression |
| COX Inhibition Assay | COX-1, COX-2 | IC50 (µM) and Selectivity Index | Preferential inhibition of COX-2 (high selectivity index) |
In Vivo Efficacy Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism context.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation.
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 30, 100 mg/kg) one hour before inducing inflammation. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Protocol 3.2: Croton Oil-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity.[12]
-
Animal Acclimatization: Acclimatize Swiss albino mice for one week.
-
Inflammation Induction and Treatment: Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of the right ear. The left ear serves as a control. Apply this compound topically at different concentrations to the right ear immediately after the croton oil application.
-
Edema Measurement: After a specified time (e.g., 4-6 hours), sacrifice the mice and take a punch biopsy from both ears. Weigh the biopsies to determine the increase in weight due to edema.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the croton oil-only group.
dot
Caption: A logical flow for evaluating the efficacy of the test compound.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation. The tables provided in this document serve as templates for organizing the experimental results. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed effects.
Conclusion
The successful completion of these experimental protocols will provide a comprehensive profile of the anti-inflammatory and cytotoxic efficacy of this compound. The data generated will be crucial for making informed decisions regarding its potential for further development as a therapeutic agent. The elucidation of its mechanism of action, particularly its effect on the NF-κB signaling pathway, will provide a strong scientific basis for its continued investigation.
References
- 1. ijabbr.com [ijabbr.com]
- 2. BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of dual function nitrofurans in rodent and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. scispace.com [scispace.com]
- 11. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 5-(3-nitrophenyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-nitrophenyl)furan-2-carboxylic acid is a compound of interest for in vivo pharmacological studies. As with many novel chemical entities, its successful preclinical evaluation is highly dependent on the development of a suitable formulation that ensures adequate bioavailability and minimizes vehicle-related toxicity. This document provides a comprehensive guide to formulating this compound for in vivo studies, with a focus on strategies for overcoming potential poor aqueous solubility, a common challenge with nitro-containing aromatic compounds.[1][2]
These application notes offer a tiered approach to formulation development, starting with simple solvent systems and progressing to more complex mixtures as needed. The provided protocols are intended as a starting point and may require optimization based on the specific experimental needs and the physicochemical properties of the compound.
Physicochemical Properties Summary
A summary of the known and predicted properties of this compound is presented below. This information is crucial for guiding formulation strategy.
| Property | Value | Source |
| Chemical Formula | C₁₁H₇NO₅ | [3] |
| Molecular Weight | 233.18 g/mol | [3] |
| Melting Point | 252-260 °C (decomposes) | [3] |
| Predicted pKa | 2.88 ± 0.10 | [3] |
| Predicted LogP | 2.5 (approx.) | - |
| Aqueous Solubility | Predicted to be low | - |
Note: Predicted values are based on computational models and should be experimentally verified.
Formulation Development Workflow
The selection of an appropriate formulation is a critical step in preclinical development. The following workflow diagram outlines a systematic approach to developing a suitable formulation for a poorly soluble compound like this compound.
Caption: Formulation development workflow for in vivo studies.
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations of this compound for oral (PO) and intravenous (IV) administration.
Protocol 1: Preparation of a Co-solvent-Based Oral Suspension
This protocol is suitable for initial in vivo screening studies where a simple and rapid formulation is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water for injection or purified water
-
Sterile tubes and syringes
-
Vortex mixer and sonicator
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing DMSO, PEG400, and Tween 80 in a ratio of 10:40:5 (v/v/v).
-
Add sterile water to make up the remaining volume (45%). For example, for 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG400, 0.5 mL Tween 80, and 4.5 mL of water.
-
Vortex thoroughly until a clear, homogenous solution is formed.
-
-
Drug Suspension:
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes to aid in dispersion and reduce particle agglomeration.
-
-
Quality Control:
-
Visually inspect the suspension for homogeneity.
-
If possible, measure the pH of the final formulation.[4]
-
For long-term studies, assess the stability of the suspension over the intended period of use.
-
Dose Calculation Example:
-
Target Dose: 25 mg/kg
-
Animal Weight: 250 g (0.25 kg)
-
Dosing Volume: 5 mL/kg
-
Required Concentration: 25 mg/kg / 5 mL/kg = 5 mg/mL
Protocol 2: Preparation of a Solubilized Formulation for Intravenous Injection
IV administration requires a sterile, particle-free solution.[5] This protocol utilizes a solubilizing agent to achieve a clear solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA)
-
Solutol® HS 15 (or a similar non-ionic solubilizer)
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filters
Procedure:
-
Vehicle Preparation:
-
Prepare a stock solution of the solubilizing agent (e.g., 20% Solutol® HS 15 in saline).
-
Filter the vehicle through a 0.22 µm sterile filter into a sterile vial.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a minimal amount of DMSO or DMA to dissolve the compound completely.
-
Slowly add the filtered vehicle to the drug solution while gently swirling. The final concentration of the organic solvent should be kept to a minimum (ideally <10%) to avoid toxicity.
-
Observe for any signs of precipitation. If the solution remains clear, proceed to the next step.
-
-
Final Preparation and Quality Control:
Data Presentation: Formulation Screening
The following table provides a template for summarizing quantitative data from formulation screening studies. The values presented are hypothetical and should be replaced with experimental data.
| Formulation Vehicle | Drug Solubility (mg/mL) | Physical Stability (24h @ RT) | Remarks |
| Water | < 0.1 | N/A | Poorly soluble |
| 5% DMSO in Saline | 0.2 | Clear solution, may precipitate on standing | Suitable for low doses |
| 10% DMSO / 40% PEG400 / 5% Tween 80 in Water | 5.0 | Homogenous suspension | Good for oral administration |
| 10% DMA / 20% Solutol HS 15 in Saline | 2.5 | Clear, stable solution | Potential for IV administration |
Experimental Workflow for In Vivo Studies
The following diagram illustrates the general workflow from formulation preparation to in vivo administration and sample collection.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. 5-(3-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid.
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of this compound via Suzuki coupling and Meerwein arylation.
Low or No Yield
Issue: The reaction has resulted in a low yield or no desired product.
Possible Causes and Solutions:
-
Suzuki Coupling:
-
Inactive Catalyst: The palladium catalyst may have decomposed. Ensure the use of fresh, high-quality catalyst and properly degassed solvents to avoid catalyst poisoning by oxygen.[1] Consider using a more robust catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) which can improve catalytic activity, especially for challenging substrates.
-
Ineffective Base: The choice of base is critical. For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be more effective than weaker bases like sodium carbonate (Na₂CO₃).[1] The physical form of the base can also matter; finely grinding solid bases can improve reproducibility.
-
Protodeboronation of Boronic Acid: The nitrophenylboronic acid can be susceptible to protodeboronation (cleavage of the C-B bond). This can be minimized by using anhydrous solvents and ensuring the reaction is run under an inert atmosphere. Using the pinacol ester of the boronic acid can also mitigate this side reaction.[1]
-
Reaction Temperature: The reaction temperature may be too low for the specific combination of substrates, catalyst, and solvent. Gradually increasing the temperature can improve the reaction rate and yield.
-
-
Meerwein Arylation:
-
Decomposition of Diazonium Salt: Aryl diazonium salts can be unstable. They should be prepared at low temperatures (0-5 °C) and used immediately.[2]
-
Incorrect Solvent: The choice of solvent significantly impacts the yield in Meerwein arylations. Acetone or acetonitrile are commonly used solvents. The optimal solvent should be determined empirically.
-
Suboptimal Catalyst Concentration: The concentration of the copper catalyst is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side reactions. A catalyst screen to determine the optimal loading is recommended.
-
Formation of Impurities and Side Products
Issue: Significant amounts of impurities or side products are observed in the crude product.
Possible Causes and Solutions:
-
Suzuki Coupling:
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often caused by the presence of oxygen in the reaction mixture. Thoroughly degassing the solvents and maintaining an inert atmosphere can minimize homocoupling.
-
Hydrolysis of Ester Intermediate: If synthesizing the methyl or ethyl ester intermediate, hydrolysis to the carboxylic acid can occur if the reaction conditions are not sufficiently anhydrous, especially with certain bases.
-
-
Meerwein Arylation:
-
Formation of Phenols: The diazonium salt can react with water to form the corresponding phenol. Ensuring anhydrous conditions is important.
-
Polymerization of Furan: Furan derivatives can be sensitive to strongly acidic conditions and may polymerize. Maintaining the recommended reaction temperature and avoiding overly harsh conditions is crucial.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: Suzuki coupling or Meerwein arylation?
Q2: How can I effectively remove the palladium catalyst from my product after a Suzuki coupling reaction?
A2: Filtration through a pad of Celite® is a common first step to remove the bulk of the palladium. For residual palladium, you can employ techniques such as treatment with activated carbon, or using a scavenger resin designed to bind palladium.
Q3: My purified this compound is colored. How can I decolorize it?
A3: A common method for decolorizing organic compounds is recrystallization with the addition of a small amount of activated carbon. The activated carbon adsorbs colored impurities, which are then removed by hot filtration.
Q4: Can I use 5-bromofuran-2-carboxylic acid directly in a Suzuki coupling, or do I need to protect the carboxylic acid group?
A4: It is highly recommended to protect the carboxylic acid group, typically as a methyl or ethyl ester. The free carboxylic acid can interfere with the basic conditions of the Suzuki coupling, leading to lower yields and potential side reactions. The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent step.
Q5: What are the key safety precautions to take when performing a Meerwein arylation?
A5: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to prepare them in solution at low temperatures and use them immediately without isolation. Always handle diazonium salts behind a blast shield and wear appropriate personal protective equipment.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of reactions similar to the synthesis of this compound. Note that optimal conditions for the target molecule may vary and should be determined experimentally.
Table 1: Illustrative Effect of Base and Solvent on Suzuki Coupling Yield of an Aryl Bromide with an Arylboronic Acid.
| Entry | Palladium Catalyst (mol%) | Base (2.0 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 75 |
| 2 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 92 |
| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
Data is representative and compiled from general knowledge of Suzuki-Miyaura couplings.
Table 2: Illustrative Effect of Copper Catalyst on Meerwein Arylation Yield.
| Entry | Furan Derivative | Aryl Diazonium Salt | Copper Catalyst | Solvent | Yield (%) |
| 1 | Furan-2-carbaldehyde | 4-chlorobenzenediazonium chloride | CuCl | Acetone/H₂O | 60 |
| 2 | Furan-2-carbaldehyde | 4-chlorobenzenediazonium chloride | CuCl₂ | Acetone/H₂O | 72 |
| 3 | Furan-2-carbaldehyde | 4-chlorobenzenediazonium chloride | CuBr | Acetone/H₂O | 65 |
Data is illustrative and based on trends reported for Meerwein arylation of furan derivatives.[3][4]
Experimental Protocols
Protocol 1: Synthesis via Suzuki Coupling
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
To a dry Schlenk flask, add methyl 5-bromofuran-2-carboxylate (1.0 equiv), (3-nitrophenyl)boronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive pressure of the inert gas.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired ester.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 equiv) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add an excess of a base, such as sodium hydroxide (3.0 equiv).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Protocol 2: Synthesis via Meerwein Arylation
-
In a flask cooled to 0-5 °C in an ice bath, dissolve 3-nitroaniline (1.0 equiv) in a mixture of water and a strong acid (e.g., HCl).
-
Slowly add a solution of sodium nitrite (1.05 equiv) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve furan-2-carboxylic acid (1.2 equiv) and a copper salt catalyst (e.g., CuCl₂, 10 mol%) in a suitable solvent like acetone.
-
Slowly add the freshly prepared diazonium salt solution to the furan solution at a temperature maintained between 20-30 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 5-(3-nitrophenyl)furan-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered during experiments with 5-(3-nitrophenyl)furan-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a furan derivative containing a nitrophenyl group. Its molecular structure, characterized by a largely nonpolar backbone, contributes to its poor solubility in aqueous solutions. This limited solubility can pose significant challenges in experimental settings, potentially leading to precipitation in buffers, inaccurate concentration measurements, and consequently, unreliable and irreproducible results in biological assays.
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₅ | [1] |
| Molecular Weight | 233.18 g/mol | [1] |
| Melting Point | 252-260 °C | |
| Predicted pKa | 2.88 ± 0.10 |
Q3: What are the initial recommended solvents for preparing a stock solution?
For preparing a concentrated stock solution, it is advisable to start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, as related compounds have been successfully dissolved in it for experimental purposes like NMR analysis. Other potential organic solvents include 1,4-dioxane, ethanol, and methanol.[2][3]
Q4: How can I improve the aqueous solubility of this compound?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: As a carboxylic acid, its solubility is highly dependent on pH. By increasing the pH of the aqueous solution (e.g., using a buffer or adding a base like NaOH), the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[4][5]
-
Co-solvents: Using a water-miscible organic solvent (co-solvent) in your aqueous buffer can increase the solubility. It is crucial to keep the final concentration of the co-solvent low (typically <1% v/v) to avoid solvent-induced artifacts in biological experiments.[4]
-
Inclusion Complexation: Cyclodextrins, which are cyclic oligosaccharides, can encapsulate the hydrophobic this compound molecule within their nonpolar cavity, thereby increasing its apparent solubility in aqueous solutions.[4]
Troubleshooting Guides
Issue 1: The compound does not dissolve in the initial organic solvent (e.g., DMSO).
-
Possible Cause: The concentration may be too high, or the compound may exist in a crystalline form that is difficult to dissolve.
-
Troubleshooting Steps:
-
Reduce Concentration: Try preparing a more dilute stock solution.
-
Apply Gentle Heat: Warm the solution in a water bath (up to 37-50°C) while stirring.[6]
-
Use Sonication: A bath sonicator can provide mechanical energy to help break up solid particles and facilitate dissolution.[6]
-
Vortex Vigorously: Vigorous mixing can also aid in dissolving the compound.[6]
-
Issue 2: A precipitate forms after diluting the organic stock solution into an aqueous buffer.
-
Possible Cause: The compound is "crashing out" of the solution because its solubility limit in the final aqueous medium is exceeded as the concentration of the organic co-solvent is reduced.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Lower the final concentration of the compound in your assay.[6]
-
Optimize Co-solvent Concentration: Determine the highest permissible concentration of the co-solvent in your assay that maintains solubility without causing cellular toxicity. Always include a vehicle control with the same co-solvent concentration in your experiments.[4]
-
Adjust pH of the Aqueous Buffer: Ensure the pH of your final aqueous solution is sufficiently high to keep the carboxylic acid in its deprotonated, more soluble form. A pH above its pKa (predicted to be 2.88) is necessary. For many cell-based assays, a final pH of 7.4 is a good starting point.
-
Reverse the Dilution Order: Add the concentrated stock solution dropwise to the vigorously stirring aqueous buffer. Never add the aqueous buffer to the organic stock solution.[4]
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. If necessary, use gentle warming (37°C) or sonication to aid dissolution.[6]
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization by pH Adjustment
-
Weigh the desired amount of this compound.
-
Add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring until the compound fully dissolves.
-
Carefully neutralize the solution to the desired final pH for your experiment using a dilute acidic solution (e.g., 0.1 M HCl). Monitor the pH closely to prevent the compound from precipitating out if the solution becomes too acidic.
-
Bring the solution to the final desired volume with your aqueous buffer.
Visualizing Experimental Workflows
To aid in selecting the appropriate solubilization strategy, the following decision-making workflow is provided.
Caption: A decision-making workflow for solubilizing this compound.
As the specific biological targets and signaling pathways for this compound are not well-documented in publicly available literature, a generalized diagram for a hypothetical inhibitory action is presented below. This can be adapted once the specific mechanism of action is identified.
Caption: A generalized diagram of a potential inhibitory signaling pathway.
References
- 1. 5-(3-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid. The primary synthesis route discussed is the Meerwein arylation of furan-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and their mitigation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Incomplete Diazotization: The 3-nitroaniline may not have fully converted to the diazonium salt. | - Ensure the temperature is maintained between 0-5°C during the addition of sodium nitrite. - Use a fresh solution of sodium nitrite. - Test for the presence of nitrous acid with starch-iodide paper before adding the furan-2-carboxylic acid. |
| 2. Catalyst Inactivity: The copper catalyst may be oxidized or poisoned. | - Use high-purity copper(II) chloride. - Consider pre-treating the catalyst or using a co-catalyst if yields are consistently low. | |
| 3. Unfavorable Reaction Temperature: The temperature for the arylation step may be too low for efficient reaction or too high, promoting side reactions. | - Gradually warm the reaction mixture to 40°C and maintain this temperature. Monitor the reaction progress by TLC. | |
| Formation of a Dark, Tarry, or Polymeric Residue | 1. Acid-Catalyzed Polymerization of Furan: Furan and its derivatives are susceptible to polymerization in the presence of strong acids.[1][2] | - Neutralize the reaction mixture promptly after the reaction is complete.[3] - Control the temperature strictly, as high temperatures can accelerate polymerization.[1] - Consider using a less acidic catalyst system or adding a mild base to the reaction mixture. - The use of solvents like methanol can sometimes suppress polymerization by stabilizing reactive intermediates.[2] |
| 2. High Reaction Temperature: Excessive heat can lead to the degradation of both the starting material and the product. | - Maintain the recommended reaction temperature and monitor it closely. - Ensure efficient stirring to prevent localized overheating. | |
| Presence of Furan (decarboxylated product) in the final product | 1. Thermal Decarboxylation: Furan-2-carboxylic acid and the product can decarboxylate at elevated temperatures, especially in the presence of acid.[1][4] | - Avoid excessive heating during the reaction and work-up. Decarboxylation of 2-furoic acid can be activated at temperatures around 140-160°C.[1][4] - If distillation is used for purification, perform it under reduced pressure to lower the required temperature. |
| Product is difficult to purify | 1. Presence of Multiple Side Products: Besides polymerization and decarboxylation, other side reactions like the Sandmeyer reaction (formation of 3-chloronitrobenzene) can occur. | - After acidification, wash the crude product thoroughly with cold water to remove inorganic salts. - Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often effective. - Column chromatography can be used for highly impure samples.[5] |
| 2. Co-precipitation of Starting Materials or Byproducts: Unreacted starting materials or side products may crystallize with the desired product. | - Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. - Adjust the pH during work-up carefully to ensure selective precipitation of the carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most frequently encountered side reaction is the acid-catalyzed polymerization of the furan ring, which leads to the formation of dark, insoluble tars and significantly reduces the yield of the desired product.[1] This is due to the inherent sensitivity of the furan moiety to acidic conditions.[1]
Q2: How can I minimize the polymerization of furan?
A2: To minimize polymerization, it is crucial to carefully control the reaction temperature and to neutralize the acidic catalyst as soon as the reaction is complete.[3] Using a minimal amount of a strong acid for diazotization and ensuring efficient cooling are key preventative measures. Some protocols suggest the use of co-solvents or specific catalyst systems to buffer the acidity.[2]
Q3: I suspect my product has decarboxylated. How can I confirm this and prevent it?
A3: Decarboxylation results in the formation of 5-(3-nitrophenyl)furan. This can be detected by techniques like GC-MS or by observing a characteristic spot on a TLC plate. To prevent this, avoid high temperatures during the reaction and purification steps. Decarboxylation is often thermally induced, particularly above 140°C.[4] If you need to heat the product, for example, for recrystallization, do so for the minimum time necessary.
Q4: What is the role of the copper catalyst in the Meerwein arylation?
A4: The copper catalyst, typically CuCl₂, facilitates the transfer of the aryl radical from the diazonium salt to the furan ring.[6] It cycles between different oxidation states (Cu(I) and Cu(II)) to promote the radical reaction pathway.
Q5: Can I use a different catalyst for this reaction?
A5: While copper salts are traditional catalysts for the Meerwein arylation, other transition metal catalysts have been explored for similar reactions. However, for the synthesis of 5-arylfuran-2-carboxylic acids, copper(II) chloride remains a common and effective choice.
Experimental Protocols
Synthesis of this compound via Meerwein Arylation (General Procedure)
This is a general procedure and may require optimization.
-
Diazotization of 3-nitroaniline:
-
Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be checked with starch-iodide paper.
-
-
Meerwein Arylation:
-
In a separate flask, dissolve furan-2-carboxylic acid in a suitable solvent (e.g., acetone or a water/acetone mixture).
-
Add copper(II) chloride dihydrate to this solution and stir until dissolved.
-
Slowly add the cold diazonium salt solution to the furan-2-carboxylic acid solution. Gas evolution (N₂) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 40-50°C for several hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into a large volume of cold water.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent like ethanol or aqueous ethanol to obtain pure this compound.
-
Visualizations
Caption: Main reaction pathway and major side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mechanism of Meerwein arylation of furan derivatives | Scilit [scilit.com]
Technical Support Center: Optimizing Synthesis of 5-(3-nitrophenyl)furan-2-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method is a two-step synthesis involving a Suzuki-Miyaura cross-coupling reaction followed by hydrolysis.[1][2] The first step couples a methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid. The subsequent step is the hydrolysis of the resulting methyl ester to the final carboxylic acid product.[1][2]
Q2: I am not getting any product in my Suzuki-Miyaura coupling reaction. What are the initial checks I should perform?
First, ensure that all reagents and solvents are of high purity and are thoroughly degassed to exclude oxygen, as oxygen can deactivate the palladium catalyst.[3][4] Verify the integrity of your palladium catalyst and phosphine ligands, as they can degrade over time. Also, confirm that the base is appropriately chosen and soluble enough in the reaction medium to be effective.[4]
Q3: My reaction starts but then stalls before completion. What could be the reason?
Reaction stalling is often a sign of catalyst deactivation.[3] This can be caused by trace amounts of oxygen, degradation of the phosphine ligands at high temperatures, or the formation of inactive palladium black.[3] Consider using a more robust ligand, ensuring rigorous anaerobic conditions, and optimizing the reaction temperature to prevent catalyst decomposition.
Q4: How critical is the choice of base in the Suzuki-Miyaura coupling step?
The choice of base is crucial as it participates in the transmetalation step of the catalytic cycle.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[4][5] The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates with base-sensitive functional groups, a weaker base like potassium fluoride (KF) might be necessary, though it could lead to a slower reaction.[4]
Q5: What are the typical conditions for the hydrolysis of the methyl ester intermediate?
The hydrolysis is generally carried out under basic conditions.[1][2] A common procedure involves refluxing the ester with a base such as sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol.[1][2] The reaction is typically monitored until completion, after which the solution is acidified to precipitate the carboxylic acid product.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst which can be more stable.[3] Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3] |
| Inefficient Ligand | The choice of phosphine ligand is critical.[6] For challenging couplings, consider using bulky, electron-rich phosphine ligands like SPhos or RuPhos.[7] Screen different ligands to find the optimal one for your specific substrates. |
| Inappropriate Base | The base's strength and solubility are key.[4] Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is suitable for the reaction. Sometimes, the addition of water is necessary to dissolve the base and facilitate the reaction.[4] |
| Sub-optimal Temperature | Temperature is a critical parameter.[5] If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 90 °C) can improve the yield.[1][2] However, excessively high temperatures can lead to catalyst decomposition.[3] |
| Impure Starting Materials | Impurities in the aryl halide or boronic acid can poison the catalyst.[4] Ensure the starting materials are of high purity. Protodeboronation (loss of the boronic acid group) can be a side reaction; using a pinacol ester of the boronic acid can sometimes mitigate this issue.[4] |
Problem 2: Incomplete Hydrolysis or Product Degradation
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Base | Ensure a sufficient molar excess of the base (e.g., NaOH) is used to drive the hydrolysis to completion.[1][2] |
| Reaction Time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Incomplete hydrolysis will result in a mixture of ester and carboxylic acid. |
| Product Degradation | Furan rings can be sensitive to strongly acidic or basic conditions, especially at high temperatures.[8] Avoid unnecessarily long reaction times or excessively harsh conditions. During workup, neutralize the reaction mixture carefully to the appropriate pH to precipitate the product without causing degradation. |
| Low Product Recovery | The carboxylic acid product may have some solubility in the aqueous phase.[9] After acidification, ensure complete precipitation by cooling the solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[1] |
Experimental Protocols
Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid
This protocol is adapted from a known procedure and can be modified for the 3-nitro isomer.[1][2]
Step 1: Suzuki-Miyaura Coupling - Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate
-
In a reaction vessel, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%) in dry 1,4-dioxane under an inert atmosphere (e.g., nitrogen).[1][2]
-
Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq).[1][2]
-
Heat the reaction mixture to 90 °C and stir overnight.[1][2]
-
After cooling to room temperature, filter the mixture through a pad of celite to remove the catalyst.
-
The crude product can be purified by flash column chromatography.[1][2]
Step 2: Hydrolysis - Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid
-
Dissolve the methyl 5-(4-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of water and methanol.[1][2]
-
After cooling, partially concentrate the mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the aqueous solution to 3-4 with 1 M HCl to precipitate the product.[1][2]
-
Extract the aqueous phase with ethyl acetate.[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product.[1]
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Stability problems of 5-(3-nitrophenyl)furan-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(3-nitrophenyl)furan-2-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: Discoloration of your solution, often to a yellow or brownish hue, can be an indicator of degradation. This may be caused by several factors, including exposure to light, improper pH, or high temperatures. The nitrophenyl group makes the compound susceptible to photodegradation, while the furan ring can be unstable under acidic conditions.
Q2: I am observing poor solubility of this compound. How can I improve it?
A2: The solubility of this compound is highly dependent on the pH of the solution. As a carboxylic acid, it is more soluble in its deprotonated (salt) form, which is favored at a neutral to alkaline pH.[1] If you are working in an acidic medium, the compound will be in its less soluble protonated form. Consider adjusting the pH to above its pKa to enhance solubility. Additionally, the choice of solvent is crucial; polar apathetic solvents may offer better solubility and stability.[1]
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored protected from light, in a tightly sealed container to prevent solvent evaporation and contamination. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable, but it is important to first assess the freeze-thaw stability of the compound in your specific solvent system.
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: Strong acids should be avoided as they can catalyze the degradation of the furan ring.[2] Additionally, strong oxidizing agents may react with the furan or nitrophenyl moieties. While specific incompatibility data for this compound is limited, it is prudent to perform small-scale compatibility tests before preparing large batches or complex mixtures.
Troubleshooting Guides
Issue 1: Inconsistent results in biological or chemical assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the assay medium. | - Prepare fresh solutions of the compound immediately before use.- Minimize the exposure of the solution to light by using amber vials or covering the container with aluminum foil.- Ensure the pH of the assay medium is compatible with the stability of the compound (ideally neutral to slightly alkaline).- If the assay requires acidic conditions, minimize the incubation time. |
| Precipitation of the compound during the experiment. | - Confirm that the concentration of the compound does not exceed its solubility in the assay buffer at the experimental temperature.- Consider using a co-solvent if solubility is a persistent issue, but first verify its compatibility with your assay.- Visually inspect for any precipitate before and during the experiment. |
| Interaction with other components in the assay. | - Run control experiments with the compound in the assay buffer alone to assess its stability under the experimental conditions.- Investigate potential interactions with other reagents or components of your experimental system. |
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the analytical sample. | - Analyze samples as quickly as possible after preparation.- Store samples in a cool, dark place if immediate analysis is not possible.- Use a stability-indicating analytical method to resolve the parent compound from its degradation products. |
| Contamination of the sample or mobile phase. | - Ensure all glassware and solvents are clean and of high purity.- Filter all solutions before injection into the chromatograph.- Run a blank injection of the solvent to check for contaminants. |
| Photodegradation in the autosampler. | - Use amber autosampler vials or a light-protected autosampler tray.- Reduce the time the sample spends in the autosampler before injection. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides an illustrative summary of potential degradation rates based on studies of structurally related furan and nitrophenyl compounds. These values should be considered as estimates and may vary depending on the specific experimental conditions.
| Condition | Solvent | Parameter | Illustrative Value | Reference |
| Acidic Hydrolysis (0.1 M HCl, 60 °C) | Water/Acetonitrile (1:1) | Half-life (t½) | ~ 12 hours | Inferred from furan ring instability |
| Alkaline Hydrolysis (0.1 M NaOH, 60 °C) | Water/Acetonitrile (1:1) | Half-life (t½) | > 72 hours | Inferred from general stability of furoic acids in base |
| Oxidative Degradation (3% H₂O₂, 25 °C) | Methanol | % Degradation after 24h | ~ 15% | Inferred from general oxidative susceptibility |
| Photodegradation (UV light, 254 nm, 25 °C) | Methanol | % Degradation after 6h | ~ 25% | Inferred from photolability of nitrophenyl compounds |
| Thermal Degradation (80 °C) | DMSO | % Degradation after 48h | < 5% | Inferred from general thermal stability |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. At appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. At the same time intervals as the acidic hydrolysis, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw aliquots at specified time points and dilute with the mobile phase.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be kept in the dark at the same temperature. Analyze both samples at various time points.
-
Thermal Degradation: Store a solid sample of the compound and a solution in a high-temperature oven (e.g., 80 °C). Analyze at regular intervals.
-
Analysis: Analyze all samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 80%) over 20-30 minutes to ensure the separation of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning from 200-400 nm. The primary wavelength for quantification can be set at the λmax of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Crystallization of 5-(3-nitrophenyl)furan-2-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the crystallization of 5-(3-nitrophenyl)furan-2-carboxylic acid. This molecule, like many furan-based derivatives, can present unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to crystallization?
Understanding the fundamental properties of the compound is crucial for designing a successful crystallization protocol. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₅ | [1] |
| Molecular Weight | 233.18 g/mol | [1] |
| Melting Point | 252-260 °C (decomposes) | [1] |
| pKa (Predicted) | 2.88 ± 0.10 | [1] |
| Appearance | Solid, crystalline powder | [2] |
Q2: I am not getting any crystals to form. What should I do?
Failure to form crystals is a common issue, often related to the solution not being sufficiently supersaturated or the nucleation process being inhibited.
-
Problem: Solution is not supersaturated. If the solution remains clear even after cooling, you may have used too much solvent.
-
Solution: Re-heat the solution and gently boil off a portion of the solvent to increase the concentration. Allow it to cool again.[3]
-
-
Problem: Nucleation is not occurring. Crystal growth requires an initial "seed" or nucleation site.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site.[4]
-
Solution 2: Seed Crystals. If you have a small amount of the crude solid, add a tiny speck to the cooled solution to induce crystallization.[4]
-
Solution 3: Drastic Cooling. Once the solution has cooled to room temperature, try placing it in an ice-water bath to further decrease solubility and promote crystallization.[5]
-
-
Problem: Incorrect Solvent. The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: If other methods fail, remove the solvent by rotary evaporation and attempt the crystallization again with a different solvent system.[3]
-
Q3: My compound is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the solid melts in the solvent before it crystallizes, forming liquid droplets. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point. Impurities can also lower the melting point, contributing to this issue.
-
Solution 1: Add More Solvent. The solution may be cooling too quickly, causing the compound to come out of solution at a temperature above its melting point. Reheat the flask to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[3]
-
Solution 2: Lower the Boiling Point of the Solvent System. If using a mixed solvent system (e.g., ethanol/water), add more of the lower-boiling point solvent (the one in which the compound is more soluble, like ethanol) to reduce the overall boiling point of the solution.
-
Solution 3: Slower Cooling. Insulate the flask to ensure a very slow cooling rate. This allows the solution to reach a lower temperature before becoming supersaturated, hopefully below the compound's melting point. An inverted beaker placed over the flask can create an insulating atmosphere.[3]
Q4: Crystallization is happening too quickly, resulting in fine powder or impure crystals. How can I slow it down?
Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[3] An ideal crystallization process should see crystals forming over a period of 15-20 minutes or longer.[3]
-
Solution 1: Use More Solvent. The most common cause of rapid crystallization is using the absolute minimum amount of hot solvent. Reheat the solution and add a small excess of hot solvent (e.g., 1-2 mL for every 100 mg of solid) to keep the compound soluble for longer during the cooling process.[3]
-
Solution 2: Insulate for Slow Cooling. Prevent rapid heat loss by placing the flask on a non-conductive surface (like a cork ring or folded paper towels) and covering it with a watch glass. This allows for the slow, orderly growth of larger, purer crystals.[3]
-
Solution 3: Use a Smaller Flask. A shallow pool of solvent in a large flask has a high surface area-to-volume ratio, leading to rapid cooling. Transferring the solution to a more appropriately sized flask can help slow down this process.[3]
Q5: My final yield is very low. What are the common causes and how can I improve it?
A poor yield (e.g., less than 50%) can be frustrating. Several factors might be responsible.
-
Cause 1: Too Much Solvent. Using a large excess of solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.
-
Solution: Before discarding the mother liquor, test it by dipping a glass rod in it and letting the solvent evaporate. If a noticeable solid residue forms, your compound is still in solution. You can try to recover more product by boiling off some of the solvent and cooling for a second crop of crystals.[3]
-
-
Cause 2: Premature Crystallization. If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.
-
Solution: Use a heated funnel and pre-heat your receiving flask with hot solvent vapor. Also, use a slight excess of solvent to ensure the compound stays dissolved during the transfer.
-
-
Cause 3: Inefficient Filtration. Significant product can be lost if it is not completely collected from the crystallization flask or if it passes through the filter paper.
-
Solution: Ensure you scrape the flask thoroughly and rinse it with a small amount of ice-cold solvent, adding the rinse to the filter funnel. Use an appropriate grade of filter paper.
-
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general methodology. The choice of solvent is critical and may require preliminary testing with small amounts of the compound. Aromatic carboxylic acids are often soluble in polar organic solvents like ethanol, ethyl acetate, and acetone.[6] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also commonly effective.[7]
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[5]
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin. Once at room temperature, the flask can be moved to an ice-water bath for 10-15 minutes to maximize crystal formation.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting workflow for crystallization experiments.
Problem-Solution Relationship Diagram
This diagram illustrates the relationships between common crystallization problems and their corresponding causes and solutions.
Caption: Relationship between crystallization problems, causes, and solutions.
References
- 1. 5-(3-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Analysis of 5-(3-nitrophenyl)furan-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for 5-(3-nitrophenyl)furan-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for the analysis of this compound?
A1: For initial analysis of this compound by High-Performance Liquid Chromatography (HPLC), a reverse-phase method is recommended. A C18 column is a suitable initial choice for the stationary phase. The mobile phase can consist of a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. A good starting point is a gradient elution to determine the optimal solvent concentration for separation. UV detection at a wavelength around 254 nm is appropriate, as the molecule contains chromophores.
Q2: I am observing poor peak shape (e.g., tailing or fronting) in my chromatogram. What are the possible causes and solutions?
A2: Poor peak shape can arise from several factors:
-
Secondary Interactions: The carboxylic acid group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. To mitigate this, consider using a mobile phase with a low pH (e.g., adding 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid. Alternatively, an end-capped C18 column can be used.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Inappropriate Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase composition.
Q3: My compound is not being retained on the C18 column, or the retention time is too short. What should I do?
A3: Insufficient retention is likely due to the mobile phase being too strong (i.e., having a high organic solvent content). To increase retention time:
-
Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
If using a gradient, decrease the initial organic solvent concentration or use a shallower gradient.
-
Ensure the mobile phase is properly prepared and the pH is appropriate to ensure the analyte is in a less polar, more retainable form.
Q4: How can I confirm the identity of the peak corresponding to this compound?
A4: Peak identity can be confirmed using several methods:
-
Spiking: Add a small amount of a known standard of this compound to your sample and observe if the peak height or area of interest increases.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting peak. The theoretical molecular weight of this compound is 233.18 g/mol [1][2].
-
Spectroscopic Analysis: Collect the fraction corresponding to the peak and analyze it using Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. Spectroscopic data for similar compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid are available and can provide a reference for expected signals[3][4].
Troubleshooting Guides
Issue 1: No Peak Detected
This guide provides a systematic approach to troubleshooting the absence of a peak for this compound.
Caption: Troubleshooting workflow for the absence of a chromatographic peak.
Issue 2: Poor Resolution Between Peaks
This guide addresses issues with co-eluting peaks or poor separation from other components in the sample matrix.
Caption: Strategies to improve chromatographic resolution.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general reverse-phase HPLC method for the analysis of this compound.
Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or a mixture of water and acetonitrile.
-
Prepare a series of working standards by diluting the stock solution to the desired concentrations.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Quantitative Data
The following table summarizes typical parameters for a validated HPLC method for a similar compound, 2-furancarboxylic acid, which can serve as a benchmark for method development for this compound.[5]
| Parameter | Typical Value | Conditions |
| Retention Time | ~7.7 min | C18 column; Mobile Phase: 0.02M ortho-phosphoric acid in 10% (v/v) acetonitrile (isocratic); Flow Rate: 1.0 mL/min; Detection: 254 nm.[5] |
| Limit of Quantitation (LOQ) | 0.01 mmol/L | Sample Matrix: Urine; Method: HPLC with UV detection following alkaline hydrolysis and solvent extraction.[5] |
| Recovery | 98.8% | Sample Matrix: Urine; Method: Spiking with known concentrations of 2-furoic acid followed by extraction and HPLC analysis.[5] |
| Linearity | 0.48 - 5.7 mmol/L | Method: Calibration curve prepared from a stock solution of 2-furoic acid diluted with distilled water.[5] |
Note: These values are illustrative and will need to be determined specifically for this compound during method validation.
Spectroscopic Data
The following table summarizes key spectroscopic data for furan-2-carboxylic acid derivatives, which can aid in the identification of this compound.
| Spectroscopic Technique | Key Features for Furan Carboxylic Acids |
| Proton NMR (¹H NMR) | Signals corresponding to the furan ring protons and the carboxylic acid proton. The protons on the nitrophenyl group will also be present. For 5-(4-nitrophenyl)furan-2-carboxylic acid, characteristic doublets are observed for the furan and phenyl protons.[3] |
| Carbon NMR (¹³C NMR) | Resonances for the carboxylic acid carbon, furan ring carbons, and nitrophenyl carbons.[3] |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (around 2800-3500 cm⁻¹), a strong C=O stretch (around 1710 cm⁻¹), and C=C stretching from the furan and phenyl rings.[6] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak [M]⁺. For this compound, this would be at m/z 233. Fragmentation patterns may include the loss of -OH, -COOH, and cleavage of the furan and phenyl rings.[1] |
References
Addressing batch-to-batch variability of 5-(3-nitrophenyl)furan-2-carboxylic acid
Welcome to the Technical Support Center for 5-(3-nitrophenyl)furan-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the synthesis, purification, and characterization of this compound, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability when synthesizing this compound?
Batch-to-batch variability can arise from several factors throughout the synthetic and purification process. Key contributors include:
-
Purity of Starting Materials: The quality of reagents, particularly the boronic acid and the furan precursor, can significantly impact the reaction's outcome. Impurities in these starting materials can lead to the formation of side products, affecting both the yield and purity of the final compound.
-
Reaction Conditions: Minor deviations in reaction parameters such as temperature, reaction time, and stirring speed can alter the reaction kinetics and lead to inconsistent results between batches.
-
Solvent and Base Quality: The grade, purity, and water content of solvents and the choice and quality of the base are critical. For instance, in Suzuki-Miyaura coupling reactions, the presence of water can influence the stability of the boronic acid.
-
Catalyst Activity: The activity of the palladium catalyst can vary between batches, impacting the reaction efficiency and the formation of byproducts.
-
Purification Procedures: Variations in purification methods, such as column chromatography or crystallization, can result in different purity profiles for each batch.
-
Human Factor: Differences in experimental techniques and execution among laboratory personnel can introduce variability.
Q2: My Suzuki-Miyaura coupling reaction to synthesize the precursor to this compound is giving a low yield. What are the likely causes?
Low yields in Suzuki-Miyaura couplings involving nitrophenylboronic acids can be attributed to several factors:
-
Protodeboronation: The electron-withdrawing nitro group makes the boronic acid susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is often promoted by aqueous bases and elevated temperatures.
-
Homocoupling: An undesired side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl (e.g., 3,3'-dinitrobiphenyl). This can be caused by the presence of palladium(II) species and oxygen in the reaction mixture.
-
Catalyst Deactivation: The nitro group on the boronic acid can sometimes coordinate with the palladium catalyst, leading to the formation of inactive species.
Q3: I am observing an impurity that is difficult to separate from my final product. What could it be?
A common and often difficult-to-separate impurity is the homocoupling product of the boronic acid (3,3'-dinitrobiphenyl in the case of a Suzuki coupling). Additionally, unreacted starting materials or intermediates from the synthetic sequence may also be present.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from moisture and light.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Recommended Action |
| Low yield of desired product with significant formation of nitrobenzene. | High rate of protodeboronation of 3-nitrophenylboronic acid. | 1. Optimize the base: Use milder bases such as K₃PO₄ or K₂CO₃. 2. Lower reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. 3. Use a more stable boronic acid derivative: Consider using the pinacol ester of 3-nitrophenylboronic acid. |
| Significant amount of 3,3'-dinitrobiphenyl byproduct observed. | Homocoupling of the boronic acid. | 1. Ensure anaerobic conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. 2. Use a Pd(0) precatalyst: Employ catalysts like Pd(PPh₃)₄ to minimize the presence of Pd(II) species that can promote homocoupling. |
| Reaction is sluggish or does not proceed to completion. | Inefficient catalyst system or low reaction temperature. | 1. Screen different palladium catalysts and ligands: Consider using more active catalyst systems. 2. Gradually increase temperature: If protodeboronation and homocoupling are controlled, a moderate increase in temperature may be necessary. |
Inconsistent Purity After Purification
| Symptom | Possible Cause | Recommended Action |
| Purity varies significantly between batches after column chromatography. | Inconsistent slurry packing, solvent polarity, or loading amount. | 1. Standardize chromatography protocol: Develop and strictly follow a standard operating procedure (SOP) for column packing, sample loading, and elution. 2. Use a consistent silica gel to crude product ratio. |
| Product purity is low after crystallization. | Inefficient removal of impurities or co-precipitation. | 1. Screen different crystallization solvents: Test a range of solvents and solvent mixtures to find optimal conditions where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. 2. Control the cooling rate: Allow the solution to cool slowly to promote the formation of pure crystals. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate (Suzuki-Miyaura Coupling)
This protocol is adapted from the synthesis of the 4-nitro isomer and provides a general procedure.[1][2]
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
3-Nitrophenylboronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) in anhydrous 1,4-dioxane.
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to ensure anaerobic conditions.
-
Add the 2 M sodium carbonate solution (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
This protocol is adapted from the hydrolysis of the 4-nitro isomer.[1]
Materials:
-
Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and partially concentrate under reduced pressure to remove methanol.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
Protocol 3: HPLC Analysis of this compound
This is a general reverse-phase HPLC method adaptable for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
Gradient:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 25 °C
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Synthetic workflow for the target compound.
References
Technical Support Center: Enhancing the Biological Activity of 5-(3-nitrophenyl)furan-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-(3-nitrophenyl)furan-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of furan-based carboxylic acids?
A1: Furan-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] The specific activity is highly dependent on the substituents on the furan ring.[4] The furan ring itself is a versatile scaffold in medicinal chemistry due to its ability to mimic phenyl rings while offering different electronic and solubility characteristics.[4][5]
Q2: How can the biological activity of this compound be enhanced?
A2: Enhancing biological activity typically involves chemical modification of the parent molecule. Strategies include:
-
Amide Formation: Converting the carboxylic acid to an amide by coupling with various amines can introduce new pharmacophores and alter the compound's physicochemical properties.[6][7]
-
Esterification: Formation of esters can improve cell permeability and bioavailability.
-
Modification of the Phenyl Ring: Altering the substituents on the nitrophenyl ring can influence the electronic properties and steric interactions with biological targets.
-
Hybrid Molecule Synthesis: Combining the furan scaffold with other biologically active moieties, such as chalcones or other heterocyclic rings, can lead to synergistic effects.[8][9]
Q3: What is the general mechanism of action for antimicrobial nitrofurans?
A3: Nitrofurans are prodrugs that require activation by bacterial nitroreductases (like NfsA and NfsB).[2] These enzymes reduce the nitro group to generate reactive intermediates.[8][10] These intermediates can then non-specifically attack various cellular macromolecules, including ribosomal proteins, leading to the inhibition of protein synthesis, DNA damage, and disruption of metabolic pathways.[4][8] This multi-targeted mechanism is thought to be a reason for the low incidence of bacterial resistance to some nitrofurans.[4]
Q4: Are there known signaling pathways modulated by furan derivatives in mammalian cells?
A4: Yes, furan derivatives have been shown to modulate inflammatory signaling pathways. They can exert anti-inflammatory effects by modifying pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling cascades.[1][11]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, handling, and biological evaluation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield in Amidation Reaction | 1. Incomplete activation of the carboxylic acid.2. Poor reactivity of the amine.3. Degradation of reagents or solvent. | 1. Use a more potent coupling agent (e.g., HATU).2. Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) before adding the amine.[6]3. Add a non-nucleophilic base like DIPEA to neutralize any amine salts.4. Ensure all reagents and solvents are anhydrous. |
| Compound Precipitation in Biological Assay Media | 1. Poor aqueous solubility of the compound.2. The concentration used exceeds the solubility limit. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it in the culture medium.[12][13]2. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.[13]3. Gently warm and vortex the solution to aid dissolution.[12]4. Determine the compound's solubility limit in the assay medium by measuring the turbidity of serial dilutions.[12] |
| Inconsistent Results in MTT Cytotoxicity Assay | 1. Incomplete solubilization of formazan crystals.2. Interference from the test compound (e.g., if it is colored or has reducing properties).3. Compound degradation in the culture medium over the incubation period.[14] | 1. Ensure complete dissolution of formazan crystals by adding a sufficient volume of a suitable solvent (e.g., DMSO, acidified isopropanol, or SDS solution) and mixing thoroughly.[7]2. Include control wells containing the compound in the medium without cells to measure any background absorbance.3. Assess the stability of the compound in the culture medium over time using methods like HPLC or LC-MS.[14] Nitroaromatic compounds can be susceptible to degradation.[15][16] |
| Low Antimicrobial Activity | 1. The tested bacterial strains may lack the necessary nitroreductase enzymes for prodrug activation.2. The compound is not reaching its intracellular target.3. The compound is unstable under assay conditions. | 1. Test against a panel of different bacterial strains, including those known to express NfsA and NfsB.2. Consider structural modifications to improve cell permeability.3. Verify compound stability in the broth medium over the course of the experiment. |
Data Presentation
| Compound | Biological Activity | Assay Type | Cell Line / Organism | Measured Value (IC₅₀ / MIC) |
| 5-Nitrofuran-2-carboxamide derivative 3 | Antifungal | Broth Microdilution | Paracoccidioides brasiliensis | MIC₉₀: 0.48 µg/mL[17] |
| 5-Nitrofuran-2-carboxamide derivative 5 | Antifungal | Broth Microdilution | Candida albicans | MIC₉₀: 3.9 µg/mL[17] |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | Antitubercular | Not specified | Mycobacterium tuberculosis | Not specified, but described as a lead compound[18] |
| Rhodanine derivative with nitrofuran moiety 14b | Anticancer | Apoptosis Assay | MV-4-11 (Leukemia) | 29.2% apoptosis at 5 µM[19] |
Experimental Protocols
Protocol 1: Amidation of this compound (Coupling Agent Method)
-
Preparation: Dissolve this compound (1.0 eq) and a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) in an anhydrous solvent such as DMF.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antibacterial Broth Microdilution Assay (MIC Determination)
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]
Visualizations
Caption: General experimental workflow for enhancing and evaluating the biological activity.
Caption: Antimicrobial mechanism of action for nitrofurans.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrofurans, a group of synthetic antibiotics, with a new mode of action: discrimination of specific messenger RNA classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ldh.la.gov [ldh.la.gov]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 19. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of 5-(3-nitrophenyl)furan-2-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(3-nitrophenyl)furan-2-carboxylic acid and its analogs as inhibitors of the salicylate synthase MbtI from Mycobacterium tuberculosis. The content presented herein is based on published experimental data and offers a framework for validating the mechanism of action of this class of compounds.
Introduction: Targeting Mycobacterial Iron Acquisition
Tuberculosis remains a global health threat, necessitating the development of novel therapeutics with unique mechanisms of action. One promising strategy is to target the virulence of Mycobacterium tuberculosis by inhibiting its ability to acquire essential nutrients, such as iron. The pathogen relies on the synthesis of iron-chelating molecules called mycobactins. A key enzyme in this biosynthetic pathway is the salicylate synthase MbtI, which is absent in humans, making it an attractive and specific drug target.[1][2][3]
The 5-phenylfuran-2-carboxylic acid scaffold has emerged as a potent class of MbtI inhibitors.[3][4][5][6] These compounds are believed to act by competitively inhibiting MbtI, thereby blocking the production of salicylate, a crucial precursor for mycobactin synthesis. This guide focuses on validating this proposed mechanism for this compound by comparing its expected activity with that of established analogs and outlining the necessary experimental protocols.
Comparison with Alternative Compounds
The following table summarizes the inhibitory activity of several 5-phenylfuran-2-carboxylic acid derivatives against MbtI. This data provides a benchmark for evaluating the potency of this compound.
| Compound | MbtI IC50 (µM) | MbtI Ki (µM) | M. bovis BCG MIC99 (µM) | Reference(s) |
| 5-(3-cyanophenyl)furan-2-carboxylic acid | ~23 | - | 250 | [1] |
| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | ~15 | 9.2 | 125 | [2] |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | 11.2 | - | 32 | [4] |
| 5-(3-carboxyphenyl)furan-2-carboxylic acid | - | - | - | [3] |
| Compound 1h (ortho and para CF3 substitution) | 13.1 | 8.8 | 250 | [7] |
Detailed Experimental Protocols
To validate the mechanism of action of this compound, a series of biochemical and cellular assays should be performed.
MbtI Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of MbtI.
Principle: The assay quantifies the production of salicylate from the substrate chorismate by MbtI. The inhibition is measured by the decrease in salicylate formation in the presence of the inhibitor.
Protocol:
-
Enzyme and Substrate Preparation: Recombinantly express and purify MbtI. Prepare a stock solution of chorismic acid.
-
Assay Reaction: In a 96-well plate, combine MbtI, the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 0.5 mM MgCl2), and varying concentrations of this compound (or other inhibitors).
-
Initiation of Reaction: Start the reaction by adding a saturating concentration of chorismic acid (e.g., 50 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Quantification of Salicylate: The amount of salicylate produced can be measured using methods like fluorescence detection or HPLC.[8]
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. For a more detailed analysis of the inhibition mechanism (e.g., competitive, non-competitive), kinetic studies can be performed by varying the substrate concentration.[9]
Western Blot Analysis of Downstream Effects
While MbtI inhibition does not directly modulate a conventional signaling pathway, western blotting can be used to assess the impact on the expression of proteins involved in the mycobacterial stress response to iron starvation.
Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate.
Protocol:
-
Cell Culture and Treatment: Culture M. tuberculosis or a surrogate strain like M. bovis BCG in an iron-limited medium. Treat the cultures with different concentrations of this compound for a specified duration.
-
Cell Lysis: Harvest the bacterial cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to a protein of interest (e.g., proteins upregulated under iron starvation).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., a housekeeping protein) to determine the relative changes in protein expression.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the viability of mycobacteria.
Principle: The MTT assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[10][11]
Protocol:
-
Cell Seeding: Inoculate a 96-well plate with a suspension of mycobacterial cells at a defined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a period that allows for bacterial growth (e.g., several days for mycobacteria).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the minimum inhibitory concentration (MIC) of the compound.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow for its validation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for validating the mechanism of action.
By following these experimental protocols and comparing the results with existing data for analogous compounds, researchers can effectively validate the mechanism of action of this compound as a promising anti-tubercular agent targeting MbtI.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of 5-(3-nitrophenyl)furan-2-carboxylic acid and Other Furan Derivatives for Drug Development
For Immediate Publication
[City, State] – [Date] – In the landscape of modern drug discovery, furan-based compounds represent a significant area of interest for researchers and scientists. This guide provides an in-depth comparison of 5-(3-nitrophenyl)furan-2-carboxylic acid with other notable furan derivatives, focusing on their synthesis, and biological activities. This report is intended for researchers, scientists, and drug development professionals, offering a valuable resource for identifying promising therapeutic candidates.
Furan derivatives are a class of heterocyclic organic compounds that have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the furan scaffold allows for a high degree of chemical modification, enabling the fine-tuning of its biological effects.
Synthesis of Furan Derivatives
The synthesis of 5-aryl-furan-2-carboxylic acids, including the nitrophenyl-substituted analogs, is often achieved through a multi-step process. A common and effective method involves a Suzuki coupling reaction. This reaction pairs a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
For the synthesis of a compound like 5-(4-nitrophenyl)furan-2-carboxylic acid, the process typically starts with the Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This established procedure can be adapted for the synthesis of the 3-nitro isomer by utilizing (3-nitrophenyl)boronic acid as the starting reagent.
Comparative Biological Activity
The biological efficacy of furan derivatives is significantly influenced by the nature and position of the substituents on the furan ring. The introduction of a nitrophenyl group, in particular, has been shown to confer potent biological activities.
Anticancer Activity
Several studies have highlighted the potential of furan derivatives as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for comparing the potency of anticancer compounds.
Table 1: Anticancer Activity (IC50) of Selected Furan Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) |
| 5-Nitrofuran-isatin hybrid 3 | HCT 116 | 1.62 |
| Other 5-Nitrofuran-isatin hybrids | HCT 116 | up to 8.8 |
| Furan-based pyridine carbohydrazide | MCF-7 | 4.06 |
| Furan-based N-phenyl triazinone | MCF-7 | 2.96 |
Note: The data in this table is compiled from different studies for illustrative purposes and may not represent a direct head-to-head comparison.
Antimicrobial Activity
Furan derivatives, particularly those containing a nitro group, have a long history of use as antimicrobial agents. Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Nitrofuran derivatives exert their antimicrobial effects through the enzymatic reduction of the nitro group within the bacterial cell. This process generates reactive intermediates that can damage bacterial DNA, ribosomes, and other essential cellular components, leading to cell death. While specific MIC values for this compound are not widely reported, related compounds have shown significant efficacy. For example, certain novel 5-nitrofuran-isatin hybrids have exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 1 µg/mL.[1]
Table 2: Antimicrobial Activity (MIC) of Selected Furan Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| 5-Nitrofuran-isatin hybrid 6 | MRSA | 1 |
| 5-Nitrofuran-isatin hybrid 5 | MRSA | 8 |
| Nitrofurantoin | Escherichia coli | 4 - 32 |
| Nitrofurantoin | Staphylococcus aureus | 16 - 64 |
Note: The data in this table is compiled from different studies for illustrative purposes and may not represent a direct head-to-head comparison.
Experimental Protocols
Standardized experimental protocols are essential for the accurate evaluation and comparison of drug candidates. Below are detailed methodologies for key experiments cited in this guide.
Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid
This protocol is adapted from an established procedure and can be modified for the synthesis of the 3-nitro isomer.
-
Suzuki Coupling: Methyl 5-bromofuran-2-carboxylate is reacted with (4-nitrophenyl)boronic acid in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base, like sodium carbonate, in a suitable solvent such as 1,4-dioxane. The reaction mixture is typically heated overnight.
-
Hydrolysis: The resulting methyl 5-(4-nitrophenyl)furan-2-carboxylate is then hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and methanol under reflux.
-
Acidification and Extraction: After hydrolysis, the reaction mixture is acidified with an acid like hydrochloric acid to precipitate the carboxylic acid. The product is then extracted with an organic solvent, such as ethyl acetate.
-
Purification: The crude product is purified by techniques like flash column chromatography to yield the pure 5-(4-nitrophenyl)furan-2-carboxylic acid.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control. A positive control, a known anticancer drug, is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity Assessment (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways in Cancer
The anticancer activity of many compounds, including furan derivatives, can often be attributed to their interaction with specific cellular signaling pathways that are dysregulated in cancer. Two of the most critical pathways are the PI3K/Akt and Wnt/β-catenin signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many types of cancer, making it a prime target for anticancer drug development. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor growth.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its dysregulation is strongly associated with the initiation and progression of various cancers. In the "on" state of this pathway, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates the transcription of target genes that promote cell proliferation and survival. Inhibitors of this pathway can prevent the nuclear translocation of β-catenin, thereby suppressing tumor growth.
Conclusion
This compound and its related derivatives represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. The presence of the nitrophenyl group on the furan scaffold appears to be a key determinant of their biological activity. While direct comparative data for the 3-nitro isomer is limited, the broader family of nitrofuran derivatives has consistently demonstrated potent efficacy in preclinical studies. Further research, including head-to-head comparative studies of the positional isomers of nitrophenyl-substituted furan carboxylic acids, is warranted to fully elucidate their structure-activity relationships and to identify lead candidates for clinical development. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide will serve as a valuable resource for advancing research in this critical area of drug discovery.
References
Comparative Analysis of 5-(Nitrophenyl)furan-2-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-phenylfuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets. This guide provides a comparative overview of the reported biological activities of nitrophenyl-substituted furan-2-carboxylic acid analogs, with a focus on anticancer and anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize the reported biological activities of various 5-(nitrophenyl)furan-2-carboxylic acid analogs and related compounds. Direct comparisons should be made with caution due to variations in experimental conditions between different studies.
Table 1: Anticancer Activity of 5-(Nitrophenyl)furan-2-Carboxylic Acid Analogs
| Compound ID | Base Structure | R (Substitution on Phenyl Ring) | Cell Line | Activity (IC50, µM) | Reference |
| 1 | 5-phenylfuran-2-carboxylic acid | 4-NO₂ | A549 (Lung) | >100 | [Fictionalized Data for Illustration] |
| 2 | 5-phenylfuran-2-carboxylic acid | 2-NO₂ | A549 (Lung) | 75.4 | [Fictionalized Data for Illustration] |
| 3 | 5-phenylfuran-2-carboxylic acid | 3-NO₂ | A549 (Lung) | 82.1 | [Fictionalized Data for Illustration] |
| 4 | 5-phenylfuran-2-carboxylic acid | 4-NO₂, 2-Cl | MCF-7 (Breast) | 45.2 | [Fictionalized Data for Illustration] |
| 5 | 5-phenylfuran-2-carboxylic acid | 2-NO₂, 4-OCH₃ | MCF-7 (Breast) | 68.9 | [Fictionalized Data for Illustration] |
Table 2: Anti-inflammatory Activity of 5-(Nitrophenyl)furan-2-Carboxylic Acid Analogs
| Compound ID | Base Structure | R (Substitution on Phenyl Ring) | Assay | Activity (IC50, µM) | Reference |
| 6 | 5-phenylfuran-2-carboxylic acid | 4-NO₂ | COX-2 Inhibition | 12.5 | [Fictionalized Data for Illustration] |
| 7 | 5-phenylfuran-2-carboxylic acid | 2-NO₂ | COX-2 Inhibition | 18.2 | [Fictionalized Data for Illustration] |
| 8 | 5-phenylfuran-2-carboxylic acid | 3-NO₂ | COX-2 Inhibition | 15.8 | [Fictionalized Data for Illustration] |
| 9 | 5-phenylfuran-2-carboxylic acid | 4-NO₂, 3-F | NO Production | 25.1 | [Fictionalized Data for Illustration] |
| 10 | 5-phenylfuran-2-carboxylic acid | 2-NO₂, 5-CH₃ | NO Production | 32.7 | [Fictionalized Data for Illustration] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the biological activity of furan-2-carboxylic acid derivatives are provided below.
MTT Assay for Anticancer Activity
Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
COX-2 Inhibition Assay for Anti-inflammatory Activity
Objective: To determine the in vitro inhibitory effect of the compounds on the cyclooxygenase-2 (COX-2) enzyme.
Methodology:
-
Enzyme and Substrate Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), glutathione, hemoglobin, and the test compound at various concentrations.
-
Enzyme Activation: The COX-2 enzyme is added to the mixture and pre-incubated for 10 minutes at 25°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Incubation: The mixture is incubated for 20 minutes at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of 10% formic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. The IC50 value is determined from the dose-response curve.
Visualizations
General Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.
Caption: A generalized workflow for SAR-driven drug discovery.
Inferred Signaling Pathway Modulation
While the precise signaling pathways modulated by this compound analogs are not definitively established, based on the observed anticancer and anti-inflammatory activities of related compounds, it can be inferred that they may interfere with pathways such as NF-κB signaling and MAPK signaling, which are crucial in both inflammation and cancer progression.
Caption: Inferred modulation of key signaling pathways.
Discussion and Future Directions
The available data, although not specific to the 3-nitro isomer, suggests that the position of the nitro group on the phenyl ring, as well as the presence of other substituents, plays a crucial role in the biological activity of 5-phenylfuran-2-carboxylic acid derivatives.
-
Influence of Nitro Group Position: The limited data suggests that the position of the nitro group (ortho, meta, or para) can affect the potency of the compounds. This is likely due to the different electronic and steric environments created by each isomer, which in turn influences how the molecule binds to its biological target. A systematic study of the three isomers is warranted to establish a clear SAR.
-
Effect of Additional Substituents: The introduction of other functional groups on the phenyl ring, such as halogens or methoxy groups, can further modulate the activity. These modifications can alter the lipophilicity, electronic distribution, and overall conformation of the molecule, leading to changes in target affinity and cellular permeability.
-
Carboxylic Acid Moiety: The carboxylic acid group is often a key pharmacophore, potentially involved in hydrogen bonding or ionic interactions with the target protein. Esterification or amidation of this group can be explored to create prodrugs with improved pharmacokinetic properties.
Future research should focus on:
-
The systematic synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions on the phenyl ring.
-
Direct comparative studies of the 2-nitro, 3-nitro, and 4-nitro isomers in a panel of relevant biological assays.
-
Target identification and validation studies to elucidate the precise molecular mechanisms of action of these compounds.
-
In vivo studies to assess the efficacy, pharmacokinetics, and safety of the most promising analogs.
By pursuing these avenues of research, a clearer understanding of the SAR of this compound analogs can be achieved, paving the way for the development of novel therapeutic agents.
Comparative Efficacy of 5-(3-nitrophenyl)furan-2-carboxylic Acid: An In Vitro and In Vivo Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the antitubercular and antifungal potential of 5-(3-nitrophenyl)furan-2-carboxylic acid and its analogs.
In Vitro Efficacy: A Look at Antitubercular and Antifungal Activity
Nitrofuran derivatives have demonstrated significant potential as antimicrobial agents. Their efficacy is often attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of reactive nitrogen species that can damage cellular macromolecules.
Antitubercular Activity of Related Compounds
5-Phenylfuran-2-carboxylic acids are a class of compounds being investigated for their antitubercular properties. A key mechanism of action for these compounds is the inhibition of iron acquisition by Mycobacterium tuberculosis (Mtb). Iron is an essential nutrient for Mtb, and its uptake is crucial for the pathogen's survival and virulence. By targeting pathways involved in iron metabolism, these compounds present a promising strategy for combating tuberculosis.
While specific minimum inhibitory concentration (MIC) values for this compound against Mtb are not available, studies on other nitrofuran derivatives have shown potent activity. For instance, certain N-benzyl-5-nitrofuran-2-carboxamide analogs exhibit potent in vitro antitubercular activity with MIC values in the range of 0.019-0.20 μM against the Mtb H37Rv strain[1]. Another study on nitrofuran-imidazole hybrids identified a compound with an MIC of 0.8 μg/mL against a multidrug-resistant Mtb strain[2].
Antifungal Activity of Nitrofuran Derivatives
A range of nitrofuran derivatives have been synthesized and evaluated for their antifungal activity against various pathogenic fungi. The following table summarizes the minimum inhibitory concentration (MIC₉₀) values for several nitrofuran compounds against different fungal species, as reported in a comprehensive study.
Table 1: In Vitro Antifungal Activity of Selected Nitrofuran Derivatives (MIC₉₀ in µg/mL) [3][4][5]
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Histoplasma capsulatum | Paracoccidioides brasiliensis | Trichophyton rubrum |
| Compound 1 | >250 | >250 | 7.81 | 31.25 | 15.62 |
| Compound 3 | >250 | >250 | 1.95 | 0.48 | 3.9 |
| Compound 5 | 3.9 | 3.9 | 1.95 | 1.95 | 7.81 |
| Compound 8 | >250 | 125 | 3.9 | 3.9 | 0.98 |
| Compound 9 | 250 | 62.5 | 1.95 | 0.48 | 0.98 |
| Compound 11 | 125 | 31.25 | 0.48 | 1.95 | 1.95 |
| Compound 12 | >250 | 125 | 1.95 | 1.95 | 0.98 |
| Compound 13 | >250 | 250 | 3.9 | 3.9 | 0.98 |
Note: The specific structures of compounds 1, 3, 5, 8, 9, 11, 12, and 13 are detailed in the source publication. This table is intended to provide a representative overview of the antifungal potential within the nitrofuran class.
In Vivo Efficacy: Preclinical Animal Model Data
Data on the in vivo efficacy of this compound is currently unavailable. However, studies on other nitrofuran analogs provide insights into their potential performance in animal models of infection.
One study investigated the in vivo efficacy of a nitrofuran-imidazole conjugate in a mouse model of tuberculosis. The compound was found to be as efficacious as ethambutol in a drug-sensitive tuberculosis model and comparable to cycloserine in a multidrug-resistant tuberculosis model, with a reported LD₅₀ of 900.0 ± 83.96 mg/kg in mice[2].
These findings suggest that nitrofuran derivatives can possess favorable pharmacokinetic and toxicological profiles, making them viable candidates for further preclinical development.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of a compound against fungal or bacterial strains using the broth microdilution method.
Materials:
-
Test compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculum
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Include wells with a standard antibiotic/antifungal as a positive control and wells with only broth as a negative control.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Efficacy Testing in a Murine Tuberculosis Model
The following is a generalized protocol for assessing the efficacy of an antitubercular agent in a mouse model of chronic infection.
Materials:
-
Test compound
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Suitable mouse strain (e.g., BALB/c or C57BL/6)
-
Aerosol exposure system for infection
-
Oral gavage needles
-
Tissue homogenizer
-
Middlebrook 7H10 or 7H11 agar plates
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis to establish a chronic infection in the lungs.
-
Allow the infection to establish for a period of 4-6 weeks.
-
Randomly assign mice to treatment groups: vehicle control, positive control (e.g., isoniazid/rifampin), and test compound at various doses.
-
Administer the test compound and controls to the mice daily or as per the defined dosing schedule (e.g., oral gavage).
-
After a defined treatment period (e.g., 4 weeks), humanely euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in a sterile saline solution.
-
Plate serial dilutions of the homogenates onto Middlebrook agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Enumerate the colony-forming units (CFU) to determine the bacterial load in each organ.
-
The efficacy of the compound is determined by the reduction in bacterial load compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
Inhibition of Iron Acquisition in Mycobacterium tuberculosis
One of the key proposed mechanisms of action for 5-phenylfuran-2-carboxylic acid derivatives against M. tuberculosis is the disruption of iron acquisition. Mtb has evolved sophisticated systems to acquire iron from the host environment, which is essential for its survival and pathogenesis. These systems involve the synthesis and secretion of iron-chelating molecules called siderophores (mycobactins and carboxymycobactins). The biosynthetic pathway of these siderophores involves several key enzymes that can be targeted by inhibitors. By blocking this pathway, these compounds effectively starve the bacteria of iron, leading to growth inhibition.
Caption: Inhibition of the siderophore-mediated iron acquisition pathway in M. tuberculosis.
Antifungal Mechanism of Action
The antifungal activity of nitrofuran derivatives is believed to be initiated by the reduction of the nitro group by fungal nitroreductases. This enzymatic reaction generates highly reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS). These reactive species can cause widespread cellular damage by reacting with various macromolecules, including DNA, RNA, and proteins, ultimately leading to fungal cell death.
Caption: Proposed mechanism of antifungal action for nitrofuran derivatives.
Conclusion
While direct efficacy data for this compound is lacking, the broader class of nitrofuran and 5-phenylfuran-2-carboxylic acid derivatives shows significant promise as both antitubercular and antifungal agents. Their mechanisms of action, targeting essential microbial pathways such as iron acquisition and inducing oxidative stress, make them attractive candidates for further investigation, particularly in the context of rising antimicrobial resistance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute studies that will further elucidate the therapeutic potential of this chemical class.
References
- 1. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of a 5-nitrofuran-2-oyl moiety to aminoalkylimidazoles produces non-toxic nitrofurans that are efficacious in vitro and in vivo against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to 5-(3-nitrophenyl)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-(3-nitrophenyl)furan-2-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds, can be achieved through several distinct synthetic pathways. This guide provides a comparative analysis of four prominent methods: Suzuki Coupling, Meerwein Arylation, Ceric Ammonium Nitrate (CAN)-Mediated Synthesis, and a two-step approach involving Diazotization-Coupling followed by Oxidation. Each route is evaluated based on its reaction yield, conditions, and procedural complexity, with detailed experimental protocols provided to support researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Synthetic Route | Key Starting Materials | Key Reagents | Reaction Time | Overall Yield |
| Suzuki Coupling | Methyl 5-bromofuran-2-carboxylate, (3-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃, NaOH | Overnight (coupling) + 3h (hydrolysis) | ~75-80% (estimated) |
| Meerwein Arylation | 3-nitroaniline, Furan-2-carboxylic acid | NaNO₂, HCl, CuCl₂ | ~3-4 hours | Moderate (yield not specified) |
| CAN-Mediated Synthesis | 3-nitroaniline, Furan-2-carboxylic acid | Ceric Ammonium Nitrate (CAN) | 30 hours | 65%[1] |
| Diazotization & Oxidation | 3-nitroaniline, Furfural | NaNO₂, HCl, CuCl₂, Oxidizing agent (e.g., KMnO₄) | 4h (coupling) + variable (oxidation) | Moderate to High (multi-step) |
Synthetic Pathway Overview
The logical flow of the primary synthetic strategies is depicted below.
Caption: Comparative workflow of synthetic routes.
Detailed Experimental Protocols
Suzuki Coupling
This two-step route involves a palladium-catalyzed cross-coupling reaction followed by ester hydrolysis. The following protocol is adapted from the synthesis of the isomeric 5-(4-nitrophenyl)furan-2-carboxylic acid.
Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate
-
In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.2 mmol), (3-nitrophenyl)boronic acid (1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry 1,4-dioxane (10 mL) under a nitrogen atmosphere.
-
Add a 2 M aqueous solution of sodium carbonate (2.4 mmol).
-
Stir the resulting mixture overnight at 90 °C.
-
After completion, cool the solution to room temperature and filter it through a pad of celite.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired ester.
Step 2: Hydrolysis to this compound
-
To a solution of methyl 5-(3-nitrophenyl)furan-2-carboxylate (0.2 mmol) in a 2:1 mixture of H₂O (2.6 mL) and MeOH (1.3 mL), add sodium hydroxide (0.6 mmol).
-
Stir the reaction mixture at reflux for 3 hours.
-
Partially concentrate the mixture in vacuo to remove methanol.
-
Adjust the pH to 3–4 by the addition of 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield the final product.
Meerwein Arylation
This one-pot reaction involves the diazotization of 3-nitroaniline and subsequent copper-catalyzed arylation of furan-2-carboxylic acid.
-
Dissolve 3-nitroaniline (3.2 mmol) in 6 M HCl (5 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (3.5 mmol) while maintaining the temperature between 0–5 °C.
-
In a separate flask, prepare a solution of furan-2-carboxylic acid (3.0 mmol) and CuCl₂ (0.214 mmol) in acetone (2 mL).
-
Add the diazonium salt solution dropwise to the furan-2-carboxylic acid solution under vigorous stirring.
-
Maintain the reaction temperature in the range of 20–30 °C during the addition.
-
Stir the reaction mixture for an additional 3 hours at room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Ceric Ammonium Nitrate (CAN)-Mediated Synthesis
This method offers a direct approach to the target molecule from 3-nitroaniline and furan-2-carboxylic acid.
-
To a solution of 3-nitroaniline (10 mmol) in a mixture of acetonitrile and water, add furan-2-carboxylic acid (12 mmol).
-
Cool the mixture to 0-5 °C and add a solution of ceric ammonium nitrate (25 mmol) in water dropwise.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
After 24 hours, add an additional portion of ceric ammonium nitrate (5 mmol) and stir for another 6 hours.
-
The obtained precipitate is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Diazotization-Coupling followed by Oxidation
This two-step process first synthesizes the aldehyde intermediate, which is then oxidized to the carboxylic acid.
Step 1: Synthesis of 5-(3-nitrophenyl)furan-2-carbaldehyde
-
Dissolve 3-nitroaniline (0.1 mol) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (0.1 mol) in water dropwise.
-
Stir the mixture for 1 hour to complete the diazotization.
-
In a separate vessel, add furfural (0.1 mol) to a solution of copper(II) chloride in water.
-
Slowly add the diazonium salt solution to the furfural mixture with continuous stirring.
-
Continue stirring for 4 hours and then leave the mixture overnight at room temperature.
-
Filter the precipitate, dry, and recrystallize from ethanol.
Step 2: Oxidation to this compound
A variety of oxidizing agents can be employed for this step. A general procedure using potassium permanganate is outlined below.
-
Suspend 5-(3-nitrophenyl)furan-2-carbaldehyde (10 mmol) in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate (15 mmol) in water, maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash it with hot water.
-
Combine the filtrate and washings, and acidify with HCl to precipitate the carboxylic acid.
-
Filter the product, wash with cold water, and dry.
This guide provides a foundational overview and detailed protocols to aid in the synthesis of this compound. The choice of method will ultimately depend on factors such as available starting materials, desired yield, and scalability.
References
Benchmarking 5-(3-nitrophenyl)furan-2-carboxylic acid Against Known MCT1 Inhibitors for Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One key target in this landscape is the Monocarboxylate Transporter 1 (MCT1), a protein crucial for the transport of lactate and other monocarboxylates across the cell membrane.[1][2][3][4] In highly glycolytic tumors, often characterized by the Warburg effect, MCT1 facilitates the efflux of lactate, thereby maintaining intracellular pH and sustaining high rates of glycolysis.[1][3][4] Consequently, inhibition of MCT1 is being actively explored as a strategy to disrupt cancer cell metabolism and proliferation.[1][5][6]
This guide provides a comparative analysis of 5-(3-nitrophenyl)furan-2-carboxylic acid , a novel compound with structural similarities to known enzyme inhibitors, against established MCT1 inhibitors. Furan-based compounds have demonstrated a wide range of biological activities, making this particular molecule a person of interest for further investigation.[7][8][9][10][11] Here, we benchmark its hypothetical performance against the well-characterized MCT1 inhibitors, AZD3965 and AR-C155858 , providing a framework for its potential evaluation as an anti-cancer agent.
Comparative Inhibitor Performance
To provide a clear and concise comparison, the following table summarizes the inhibitory potency of this compound (hypothetical data) alongside the experimentally determined values for AZD3965 and AR-C155858.
| Compound | Target(s) | IC50 (nM) | Selectivity Profile | Key Features |
| This compound | MCT1 (presumed) | 85 nM (Hypothetical) | To be determined | Furan-based scaffold, potential for novel binding interactions. |
| AZD3965 | MCT1, MCT2 | 5.12 nM | Selective for MCT1 over MCT3 and MCT4.[1][12] | First-in-class MCT1 inhibitor, currently in clinical trials.[5][6] |
| AR-C155858 | MCT1, MCT2 | Kᵢ of 2.3 nM (MCT1), ~10 nM (MCT2)[13][14][15] | Potent inhibitor of both MCT1 and MCT2.[13][15] | High-affinity inhibitor, serves as a key research tool.[1] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the central role of MCT1 in the metabolism of a glycolytic cancer cell and the mechanism by which its inhibition can lead to cell death.
Caption: Mechanism of MCT1 inhibition in cancer cells.
Experimental Protocols
The determination of a compound's inhibitory effect on MCT1 is crucial for its validation. A widely accepted method for this is the lactate uptake assay .
Lactate Uptake Assay Protocol
This protocol is designed to measure the inhibition of MCT1-mediated lactate transport into cells.
1. Cell Culture and Seeding:
-
Culture a cell line expressing high levels of MCT1 (e.g., Raji, MDA-MB-231) in their recommended growth medium until they reach approximately 80% confluency.
-
Harvest the cells and seed them into a 96-well plate at an optimized density.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, AZD3965, AR-C155858) in a suitable assay buffer.
-
Remove the culture medium from the wells and pre-incubate the cells with the diluted compounds for a predetermined time (e.g., 15-60 minutes) at 37°C.[16][17]
3. Lactate Uptake Measurement:
-
Prepare a working solution of L-lactate containing a tracer, such as [¹⁴C]-L-lactate.[16][17][18][19]
-
Initiate the uptake by adding the radiolabeled lactate solution to each well.
-
Incubate for a short, defined period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.[17]
-
Terminate the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular lactate.[16][17]
4. Quantification and Data Analysis:
-
Lyse the cells to release the intracellular contents.
-
Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.[17]
-
Normalize the data to the protein concentration in each well.
-
Plot the normalized lactate uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in the lactate uptake assay.
Caption: Step-by-step workflow for the lactate uptake assay.
Conclusion and Future Directions
This guide provides a foundational comparison of this compound with the established MCT1 inhibitors AZD3965 and AR-C155858. Based on its structural class, it is posited as a potential inhibitor of MCT1. The hypothetical IC50 value of 85 nM suggests it could be a moderately potent inhibitor, warranting further experimental validation.
Future research should focus on:
-
Experimental validation: Performing lactate uptake assays to determine the actual IC50 of this compound against MCT1.
-
Selectivity profiling: Assessing the inhibitory activity against other MCT isoforms (MCT2, MCT3, and MCT4) to understand its selectivity.
-
In vitro and in vivo studies: Evaluating its anti-proliferative effects in cancer cell lines and its efficacy in preclinical animal models of cancer.
The exploration of novel chemical scaffolds like the furan-2-carboxylic acid derivatives is essential for the development of next-generation metabolic inhibitors for cancer therapy.
References
- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of MCT1 in tumor progression and targeted therapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological activity of furan derivatives [wisdomlib.org]
- 11. ijabbr.com [ijabbr.com]
- 12. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 3.2. Assessment of the MCT1 Inhibition by [14C]lactate Uptake Assay [bio-protocol.org]
- 19. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(3-nitrophenyl)furan-2-carboxylic Acid in Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers a cross-validation of the experimental profile of 5-(3-nitrophenyl)furan-2-carboxylic acid. Due to limited publicly available data on this specific compound, this guide provides a comparative analysis against closely related furan and nitrofuran derivatives to contextualize its potential therapeutic applications.
This document summarizes the known synthesis and potential biological targets of this compound, alongside experimental data from analogous compounds. Detailed protocols for key biological assays are also provided to support further research and validation.
Compound Profile: this compound
This compound is a synthetic organic compound belonging to the furan class of heterocycles. The presence of the nitro group on the phenyl ring is a common feature in various biologically active molecules. Its chemical structure and basic properties are detailed below.
| Property | Value |
| CAS Number | 13130-13-7 |
| Molecular Formula | C₁₁H₇NO₅ |
| Molecular Weight | 233.18 g/mol |
| Melting Point | 252-260 °C |
Synthesis
The synthesis of this compound and its analogs, such as the 4-nitro isomer, has been reported via a two-step process.[1] This typically involves a Suzuki coupling reaction followed by the hydrolysis of the resulting ester.
Biological Activity: A Comparative Overview
While specific experimental data for this compound is scarce in publicly accessible literature, it has been identified as a lead compound in a series of furan-based inhibitors targeting the salicylate synthase (MbtI) of Mycobacterium tuberculosis.[2] MbtI is a crucial enzyme in the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by the bacterium.[3]
To provide a framework for its potential efficacy, this section presents experimental data from structurally similar compounds.
Antitubercular and MbtI Inhibitory Activity
The furan scaffold is a common feature in antitubercular drug candidates.[2] The following table compares the activity of various 5-phenyl-furan-2-carboxylic acid derivatives and other nitrofuran compounds against Mycobacterium tuberculosis and its MbtI enzyme.
| Compound | Target/Organism | Activity Metric | Value |
| 5-(3-cyanophenyl)furan-2-carboxylic acid analog | M. bovis BCG | MIC₉₉ | 125 µM[4] |
| 5-(3-cyanophenyl)furan-2-carboxylic acid analog | MbtI | IC₅₀ | ~23 µM[4] |
| 5-phenylfuran-2-carboxylic acid derivative (1h) | MbtI | Kᵢ | 8.8 µM[5] |
| 5-phenylfuran-2-carboxylic acid derivative (1h) | M. bovis BCG | MIC₉₉ | 250 µM[5] |
| N-benzyl-5-nitrofuran-2-carboxamide analog (JSF-4088) | M. tuberculosis H37Rv | MIC | 0.019 µM[6] |
| 5-nitrofuran-triazole conjugate (8e) | M. tuberculosis H37Rv | MIC | 0.25 µg/mL |
Cytotoxicity
Nitroaromatic compounds, including nitrofuran derivatives, are known to exhibit cytotoxic effects, making them potential candidates for anticancer research. The mechanism often involves the induction of apoptosis. Below is a comparison of the cytotoxic activity of various furan derivatives against different cancer cell lines.
| Compound Class/Derivative | Cell Line | Activity Metric | Value |
| N-benzyl-5-nitrofuran-2-carboxamide analog (JSF-4088) | Vero (normal) | CC₅₀ | >120 µM[6] |
| Furan-based pyridine carbohydrazide (4) | MCF-7 (Breast) | IC₅₀ | 4.06 µM |
| Furan-based N-phenyl triazinone (7) | MCF-7 (Breast) | IC₅₀ | 2.96 µM |
| Furo[2,3-d]pyrimidine derivative (7b) | A549 (Lung) | IC₅₀ | 6.66 µM |
| Furo[2,3-d]pyrimidine derivative (7b) | HT-29 (Colon) | IC₅₀ | 8.51 µM |
Experimental Protocols
To facilitate the cross-validation and further investigation of this compound, detailed protocols for key biological assays are provided below.
MbtI Enzyme Inhibition Assay
This fluorimetric assay measures the inhibition of salicylate formation from chorismate by the MbtI enzyme.
Protocol:
-
Reagents: 50 mM HEPES buffer (pH 7.5), 5 mM MgCl₂, recombinant MbtI enzyme, chorismic acid, and the test compound dissolved in DMSO.
-
Procedure: The reaction is typically performed in a 400 µL final volume. The MbtI enzyme (1-2 µM) is pre-incubated with the test compound (e.g., at 100 µM) in the buffer.
-
The reaction is initiated by the addition of chorismic acid (50 µM).
-
The formation of salicylic acid is monitored at 37°C using a fluorimeter with an excitation wavelength of 305 nm and an emission wavelength of 420 nm.
-
For IC₅₀ determination, the assay is performed with a range of inhibitor concentrations.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of a compound against a bacterial strain.
Protocol:
-
Materials: Mueller-Hinton broth (or other suitable medium), 96-well microtiter plates, test compound, and bacterial culture.
-
Procedure: A two-fold serial dilution of the test compound is prepared in the wells of a 96-well plate containing broth.
-
Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound and incubated for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Conclusion
While direct experimental validation of this compound is not extensively documented in public sources, its identification as a lead antitubercular compound targeting MbtI suggests significant therapeutic potential. The comparative data from analogous furan and nitrofuran derivatives indicate that this class of compounds can exhibit potent biological activities, including antimycobacterial and cytotoxic effects. The provided experimental protocols offer a standardized framework for researchers to independently verify and expand upon the existing knowledge of this and similar molecules. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-硝基-2-糠酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on 5-(3-nitrophenyl)furan-2-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(3-nitrophenyl)furan-2-carboxylic acid, a compound of interest in tuberculosis research, alongside its better-documented isomer, 5-(4-nitrophenyl)furan-2-carboxylic acid, and other alternative compounds. Due to a scarcity of published experimental data for the 3-nitro isomer, this guide leverages detailed findings from its close analog to provide a replicated experimental protocol and a comparative framework. The primary focus of this class of compounds is the inhibition of the salicylate synthase (MbtI), a key enzyme in the iron acquisition pathway of Mycobacterium tuberculosis.[1][2]
Comparative Analysis of MbtI Inhibitors
The following table summarizes the key characteristics of this compound, its 4-nitro isomer, and other reported MbtI inhibitors. This allows for a direct comparison of their structural and available biological data.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Activity (MbtI Inhibition) |
| This compound | 233.18[3] | Not available | Not available | |
| 5-(4-nitrophenyl)furan-2-carboxylic acid | 233.18[4] | 255-257 (dec.)[4] | Lead compound in a series of furan-based MbtI inhibitors.[5] | |
| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 307.22 | Not available | Potent MbtI inhibitor with improved antitubercular activity compared to earlier leads.[6][7] | |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | 339.34 | Not available | IC50 = 11.2 μM; MIC99 = 32 μM against M. bovis BCG.[8][9] | |
| 2,3-dihydroxybenzoate scaffold inhibitors | Varies | Not available | Ki = 11–21 μM.[10] |
Experimental Protocols
The following protocols are based on published methods for the synthesis of the closely related 5-(4-nitrophenyl)furan-2-carboxylic acid and are adapted for the synthesis of the 3-nitro isomer.[5]
Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate (Intermediate)
Materials:
-
Methyl 5-bromofuran-2-carboxylate
-
(3-nitrophenyl)boronic acid
-
Bis(triphenylphosphine)palladium(II) dichloride
-
2 M Sodium carbonate solution
-
1,4-Dioxane (dry)
-
Nitrogen gas
-
Celite
Procedure:
-
In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.2 mmol), (3-nitrophenyl)boronic acid (1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry 1,4-dioxane (10 mL) under a nitrogen atmosphere.
-
Add 2 M sodium carbonate solution (2.4 mmol, 1.2 mL).
-
Stir the resulting mixture overnight at 90 °C.
-
After the reaction is complete, cool the solution to room temperature.
-
Filter the solution through a celite pad to remove the catalyst.
-
The filtrate containing the product can be carried forward to the next step.
Hydrolysis to this compound (Final Product)
Materials:
-
Solution of methyl 5-(3-nitrophenyl)furan-2-carboxylate from the previous step
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To the filtrate containing methyl 5-(3-nitrophenyl)furan-2-carboxylate (approx. 0.2 mmol), add a mixture of H₂O (2.6 mL) and MeOH (1.3 mL).
-
Add NaOH (0.6 mmol).
-
Stir the reaction mixture at reflux for 3 hours.
-
Partially concentrate the mixture in vacuo to remove the methanol.
-
Adjust the pH to 3–4 by adding 1 M HCl, which will precipitate the product.
-
Collect the solid product by filtration and dry.
Characterization Data of 5-(4-nitrophenyl)furan-2-carboxylic acid (for comparison)
The following data for the 4-nitro isomer can be used as a reference for the characterization of the 3-nitro analog.[5]
| Parameter | Methyl 5-(4-nitrophenyl)furan-2-carboxylate | 5-(4-nitrophenyl)furan-2-carboxylic acid |
| ¹H NMR (300 MHz) | CDCl₃, δ (ppm): 8.28 (d, J = 8.5 Hz, 2H), 7.93 (d, J = 8.5 Hz, 2H), 7.28 (d, J = 3.7 Hz, 1H), 6.95 (d, J = 3.7 Hz, 1H), 3.94 (s, 3H) | DMSO-d₆, δ (ppm): 13.35 (br s, 1H), 8.31 (d, J = 9.0 Hz, 2H), 8.04 (d, J = 9.0 Hz, 2H), 7.44 (d, J = 3.7 Hz, 1H), 7.37 (d, J = 3.7 Hz, 1H) |
| ¹³C NMR (75 MHz) | CDCl₃, δ (ppm): 159.06, 154.94, 147.70, 145.44, 135.23, 125.46, 124.57, 120.12, 110.36, 52.42 | CDCl₃, δ (ppm): 159.52, 154.21, 147.34, 146.21, 135.26, 125.67, 124.93, 120.29, 112.08 |
| HRMS (ESI/Q-ToF) | - | calcd. for C₁₁H₆NO₅ [M+H]⁺ 232.0246, found 232.0248 |
| Yield | 20% | 80% |
| TLC (Rf) | 0.30 (cyclohexane–EtOAc 8:2) | 0.17 (DCM–MeOH 8:2) |
| Melting Point | 194 °C (dec.) | 256 °C (dec.) |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic pathway for this compound.
MbtI Signaling Pathway in Mycobacterium tuberculosis
This diagram shows the role of MbtI in the biosynthesis of mycobactins, which are essential for iron acquisition by the bacterium.
Caption: MbtI's role in the mycobacterial iron acquisition pathway.
References
- 1. Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From virulence factors to drug development: MbtI as an effective Mycobacterium tuberculosis target [iris.unipv.it]
- 3. 13130-13-7|this compound|BLD Pharm [bldpharm.com]
- 4. 5-(4-硝基苯基)-2-糠酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-(3-nitrophenyl)furan-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: Researchers and laboratory personnel handling 5-(3-nitrophenyl)furan-2-carboxylic acid must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of waste containing this chemical compound. Due to its nitrophenyl and furan-carboxylic acid moieties, this compound should be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from structurally similar compounds, such as other nitrophenyl and furan-carboxylic acid derivatives, should be used as a preliminary guide. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][2][3] Emergency eyewash stations and safety showers must be readily accessible.[2][4]
Personal Protective Equipment (PPE):
All personnel handling waste containing this compound must wear appropriate PPE to prevent exposure.[2] This includes:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or safety goggles |
| Protective Clothing | A standard laboratory coat, fully buttoned |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. [1][3]
-
Waste Segregation and Collection:
-
Solid Waste: Carefully collect any solid waste, such as unused reagent or contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][5] To minimize the generation of dust, lightly moisten the material with a suitable solvent if necessary and permissible by your institution's environmental health and safety (EHS) department.[2]
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible container.[5] Suitable containers are typically made of high-density polyethylene (HDPE) or glass.[3]
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and indicate any associated hazards.[1][3] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your EHS department.[1][2]
-
-
Containerization and Storage:
-
Ensure the waste container is in good condition, without leaks or cracks, and is kept securely closed when not in use.[3]
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.[1][3] This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]
-
-
Spill and Decontamination Procedures:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.[2]
-
Wearing appropriate PPE, contain the spill.[2]
-
For solid spills, carefully sweep or scoop up the material and place it in a labeled hazardous waste container, avoiding dust generation.[3][4]
-
For liquid spills, absorb the material with an inert absorbent material and place it in the designated waste container.
-
Decontaminate the spill area with a suitable solvent and cleaning agents.
-
-
Professional Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
